Meglutol-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3-(trideuteriomethyl)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOAOTPXWNWTSH-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(=O)O)(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Meglutol-d3 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meglutol-d3, the deuterium-labeled analogue of Meglutol, serves as a critical internal standard for the precise quantification of its parent compound in various biological matrices. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its role in analytical methodologies, and the pharmacological context of its non-labeled counterpart, Meglutol. The document includes structured data on its chemical characteristics, a representative analytical workflow, and a diagram of the cholesterol biosynthesis pathway targeted by Meglutol.
Introduction to this compound
This compound is a stable isotope-labeled form of Meglutol, also known by its synonyms Dicrotalic Acid-d3 and 3-hydroxy-3-methylglutaric acid-d3.[1][2] The incorporation of three deuterium atoms into the molecule results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Its primary application is in pharmacokinetic and metabolic studies of Meglutol, ensuring accurate and reproducible quantification by correcting for variations during sample preparation and analysis.[1]
Meglutol itself is an antilipemic agent that has been shown to lower levels of cholesterol, triglycerides, serum beta-lipoproteins, and phospholipids. It exerts its effect by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Chemical Properties of this compound
A summary of the key chemical properties of this compound and its unlabeled form, Meglutol, is presented below. This data is essential for the development of analytical methods and for understanding the compound's behavior in various experimental settings.
| Property | This compound | Meglutol |
| Synonyms | Dicrotalic acid-d3, 3-Hydroxy-3-methylglutaric acid-d3, HMG-d3 | Dicrotalic acid, 3-Hydroxy-3-methylglutaric acid, HMG |
| CAS Number | 59060-36-5 | 503-49-1 |
| Molecular Formula | C6H7D3O5 | C6H10O5 |
| Molecular Weight | 165.16 g/mol | 162.14 g/mol |
| Appearance | White to off-white solid | Data not available |
| Purity | ≥98.0% | Data not available |
| Storage Conditions | -20°C (1 month), -80°C (6 months) | Data not available |
Mechanism of Action of Meglutol
This compound, as an isotopic tracer, is expected to follow the same biological pathways as Meglutol. The primary mechanism of action of Meglutol is the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol. By inhibiting this enzyme, Meglutol effectively reduces the endogenous production of cholesterol.
Caption: Inhibition of the cholesterol biosynthesis pathway by Meglutol.
Experimental Protocols: Quantitative Analysis Using this compound
The following provides a generalized workflow for the quantification of Meglutol in a biological sample using this compound as an internal standard. Specific parameters may need to be optimized depending on the matrix and instrumentation.
Sample Preparation
-
Spiking: To a known volume or weight of the biological sample (e.g., plasma, urine), add a precise amount of this compound solution of a known concentration.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a solvent such as acetonitrile or methanol. Vortex and centrifuge to separate the precipitated proteins.
-
Liquid-Liquid Extraction (Optional): To further clean up the sample and concentrate the analyte, perform a liquid-liquid extraction using an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS).
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18 reversed-phase) to separate Meglutol from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Meglutol and this compound in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: A calibration curve is generated by analyzing standards containing known concentrations of Meglutol and a fixed concentration of this compound. The peak area ratio of Meglutol to this compound is plotted against the concentration of Meglutol. The concentration of Meglutol in the unknown sample is then determined from this calibration curve.
References
In-Depth Technical Guide: Synthesis and Isotopic Labeling of Meglutol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Meglutol, a lipid-lowering agent, and its deuterated analog, Meglutol-d6. The document details two distinct synthetic pathways, complete with experimental protocols and quantitative data. Furthermore, it outlines the isotopic labeling strategy for the preparation of Meglutol-d6, a valuable tool in pharmacokinetic and metabolic studies.
Introduction
Meglutol, chemically known as 3-hydroxy-3-methylglutaric acid, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its ability to lower cholesterol, triglycerides, and other lipoproteins has made it a subject of interest in cardiovascular and metabolic disease research.[1] The isotopically labeled version, Meglutol-d6, where the six hydrogen atoms of the two methyl groups are replaced with deuterium, serves as an internal standard for mass spectrometry-based quantification and helps in elucidating its metabolic fate. This guide presents two viable methods for the synthesis of Meglutol and its deuterated form.
Synthetic Pathways
Two primary routes for the synthesis of Meglutol have been identified and are detailed below:
-
Route 1: Reformatsky Reaction: This classic carbon-carbon bond-forming reaction provides a straightforward approach to the Meglutol backbone.
-
Route 2: Cyanohydrin and Nitrile Hydrolysis: This alternative pathway offers a different strategy for constructing the target molecule.
Route 1: Synthesis via Reformatsky Reaction
The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. In the context of Meglutol synthesis, this involves the reaction of an α-haloester with a ketone in the presence of zinc metal.
Experimental Workflow:
Caption: Synthetic workflow for Meglutol(-d6) via the Reformatsky reaction.
Experimental Protocol:
Step 1: Synthesis of Diethyl 3-hydroxy-3-methylglutarate(-d6)
-
To a stirred suspension of activated zinc dust (1.2 equivalents) in anhydrous tetrahydrofuran (THF), a solution of ethyl bromoacetate (1.1 equivalents) and acetone (1.0 equivalent) is added dropwise under an inert atmosphere. For the synthesis of the deuterated analog, acetone-d6 is used.
-
The reaction mixture is gently refluxed for 2-3 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 3-hydroxy-3-methylglutarate(-d6).
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis to Meglutol(-d6)
-
The purified diethyl 3-hydroxy-3-methylglutarate(-d6) is dissolved in a solution of sodium hydroxide (2.2 equivalents) in a mixture of water and ethanol.
-
The reaction mixture is stirred at room temperature overnight or gently heated to ensure complete hydrolysis.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to a pH of approximately 2 with concentrated hydrochloric acid.
-
The resulting solution is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield Meglutol(-d6) as a solid.
-
The product can be further purified by recrystallization.
Quantitative Data:
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1. Reformatsky Reaction | Acetone, Ethyl Bromoacetate, Zinc | Diethyl 3-hydroxy-3-methylglutarate | 60-75 | >95 |
| 2. Hydrolysis | Diethyl 3-hydroxy-3-methylglutarate, Sodium Hydroxide | Meglutol | 85-95 | >98 |
| 1a. Isotopic Labeling (Reformatsky) | Acetone-d6, Ethyl Bromoacetate, Zinc | Diethyl 3-hydroxy-3-methylglutarate-d6 | 60-75 | >95 |
| 2a. Isotopic Labeling (Hydrolysis) | Diethyl 3-hydroxy-3-methylglutarate-d6, Sodium Hydroxide | Meglutol-d6 | 85-95 | >98 |
Route 2: Synthesis via Cyanohydrin and Nitrile Hydrolysis
This alternative route provides a different approach to the Meglutol structure, starting from ethyl acetoacetate.
Experimental Workflow:
Caption: Synthetic workflow for Meglutol via cyanohydrin formation and nitrile hydrolysis.
Experimental Protocol:
Step 1: Synthesis of Ethyl 4-cyano-3-hydroxy-3-methylbutanoate
-
Ethyl acetoacetate is treated with a source of cyanide, such as potassium cyanide followed by acidification, to form the cyanohydrin, ethyl 3-cyano-3-hydroxybutanoate.
-
The ester and nitrile groups are then reduced, for example using a strong reducing agent like lithium aluminum hydride, to yield the corresponding amino alcohol.
-
The amino group is then converted to a nitrile via a Sandmeyer-type reaction, involving diazotization followed by displacement with a cyanide salt, to give ethyl 4-cyano-3-hydroxy-3-methylbutanoate.
Step 2: Hydrolysis to Meglutol
-
The ethyl 4-cyano-3-hydroxy-3-methylbutanoate is subjected to vigorous acidic hydrolysis using a strong acid such as concentrated hydrochloric acid.
-
The reaction mixture is heated under reflux for several hours to ensure complete hydrolysis of both the ester and the nitrile functionalities to carboxylic acids.
-
After cooling, the product is isolated by extraction with an organic solvent.
-
The solvent is removed, and the crude Meglutol is purified by recrystallization.
Quantitative Data:
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1. Cyanohydrin Formation & Transformation | Ethyl Acetoacetate, KCN, Reducing Agent, NaNO2, CuCN | Ethyl 4-cyano-3-hydroxy-3-methylbutanoate | 40-50 | >90 |
| 2. Hydrolysis | Ethyl 4-cyano-3-hydroxy-3-methylbutanoate, HCl | Meglutol | 70-80 | >98 |
Isotopic Labeling: Synthesis of Meglutol-d6
The synthesis of Meglutol-d6 is most efficiently achieved using the Reformatsky reaction (Route 1) by substituting acetone with its deuterated counterpart, acetone-d6.
Preparation of Acetone-d6:
Acetone-d6 can be prepared by the base-catalyzed exchange of the α-protons of acetone with deuterium from heavy water (D₂O).
Caption: Synthesis of the deuterated starting material, Acetone-d6.
Experimental Protocol for Acetone-d6:
-
Acetone is dissolved in an excess of deuterium oxide (D₂O).
-
A catalytic amount of a strong base, such as sodium deuteroxide (NaOD), is added to the solution.
-
The mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to allow for complete H-D exchange.
-
The deuterated acetone is then isolated by distillation.
-
To achieve high isotopic purity (≥98 atom % D), this process may need to be repeated.
Quantitative Data for Isotopic Labeling:
| Parameter | Value |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | >99% |
Biological Context: Mechanism of Action
Meglutol exerts its lipid-lowering effects by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.
Caption: Inhibition of the mevalonate pathway by Meglutol.
By blocking this enzyme, Meglutol reduces the endogenous production of cholesterol, leading to an upregulation of LDL receptors on the surface of liver cells and consequently, increased clearance of LDL cholesterol from the bloodstream.
Conclusion
This technical guide has detailed two robust synthetic routes for the preparation of Meglutol and its isotopically labeled analog, Meglutol-d6. The Reformatsky reaction offers a reliable and efficient method, particularly for the introduction of deuterium labels. The alternative route through a cyano-intermediate provides another viable synthetic strategy. The provision of detailed experimental protocols, quantitative data, and workflow diagrams aims to equip researchers and drug development professionals with the necessary information to synthesize these valuable compounds for further investigation into their therapeutic potential.
References
Meglutol-d3: A Technical Guide to its Mechanism of Action in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a naturally occurring compound with significant potential in the management of hyperlipidemia. Its deuterated form, Meglutol-d3, serves as a valuable tool in metabolic research, primarily as an internal standard for mass spectrometry-based quantification. This technical guide provides an in-depth exploration of the mechanism of action of Meglutol in key metabolic pathways, with a focus on its role as an inhibitor of the cholesterol biosynthesis pathway. This document outlines the core mechanism, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visualizations of the involved pathways and workflows.
Core Mechanism of Action: Inhibition of Cholesterol Biosynthesis
Meglutol exerts its primary metabolic effect by acting as an antilipemic agent, effectively lowering levels of cholesterol, triglycerides, serum beta-lipoproteins, and phospholipids. This is achieved through a dual mechanism targeting the cholesterol biosynthesis pathway:
-
Inhibition of HMG-CoA Reductase: Meglutol is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. By competitively binding to the active site of this enzyme, Meglutol blocks the conversion of HMG-CoA to mevalonic acid, a critical step in the production of cholesterol and other isoprenoids.
-
Interference with Acetoacetyl-CoA to HMG-CoA Conversion: Meglutol also interferes with the enzymatic steps responsible for the conversion of acetoacetyl-CoA to HMG-CoA. This upstream inhibition further reduces the substrate available for HMG-CoA reductase, amplifying its cholesterol-lowering effect.
The deuterated form, this compound, is presumed to have an identical mechanism of action, with the deuterium labeling serving as a stable isotope tracer for analytical purposes without altering its fundamental biochemical properties.
Quantitative Data
The inhibitory potency of Meglutol on HMG-CoA reductase has been quantified, providing key parameters for researchers.
| Parameter | Value | Enzyme Target |
| Ki | 24 nM | HMG-CoA Reductase |
| IC50 | 4000 nM | HMG-CoA Reductase |
Signaling and Metabolic Pathways
Cholesterol Biosynthesis Pathway and Point of Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the key steps inhibited by Meglutol.
Caption: Cholesterol biosynthesis pathway indicating Meglutol's inhibitory action.
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
This protocol outlines a representative method for determining the inhibitory activity of Meglutol on HMG-CoA reductase. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Meglutol (or this compound) stock solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing KCl and DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of HMG-CoA, NADPH, and a dilution series of Meglutol in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the Meglutol solution (or vehicle control) to each well.
-
Enzyme Addition: Initiate the reaction by adding the purified HMG-CoA reductase enzyme to each well.
-
Substrate Addition: Immediately add the HMG-CoA substrate to start the enzymatic reaction.
-
Kinetic Measurement: Place the microplate in a spectrophotometer pre-set to 37°C and immediately begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each concentration of Meglutol. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the Meglutol concentration.
Caption: Workflow for the in vitro HMG-CoA reductase inhibition assay.
Quantification of Cholesterol Synthesis using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of cholesterol and its precursors in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized workflow.
Materials:
-
Biological samples (e.g., cell lysates, plasma)
-
This compound of known concentration
-
Solvents for extraction (e.g., chloroform, methanol)
-
LC-MS system
Procedure:
-
Sample Preparation: Homogenize or lyse the biological samples.
-
Internal Standard Spiking: Add a known amount of this compound to each sample.
-
Lipid Extraction: Perform a lipid extraction using an appropriate method (e.g., Bligh-Dyer or Folch extraction).
-
Sample Derivatization (Optional): Depending on the analytical method, derivatization may be performed to enhance ionization efficiency.
-
LC-MS Analysis: Inject the extracted samples into an LC-MS system. Develop a chromatographic method to separate the analytes of interest. Use multiple reaction monitoring (MRM) or selected ion monitoring (SIM) in the mass spectrometer to detect and quantify the native metabolites and the deuterated internal standard.
-
Quantification: The concentration of the endogenous metabolites is determined by comparing the peak area of the native analyte to the peak area of the known concentration of the this compound internal standard.
Caption: Workflow for using this compound as an internal standard in LC-MS.
Conclusion
Meglutol is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its deuterated analog, this compound, serves as an essential tool for the accurate quantification of metabolites in this and related pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of Meglutol. The provided diagrams offer clear visualizations of its mechanism of action and the experimental workflows used to characterize its effects.
Meglutol-d3: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physical, chemical, and analytical characteristics of Meglutol-d3, a deuterated analog of the antilipemic agent Meglutol.
This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in the field of drug development. The document details the physicochemical properties, analytical methodologies, and the biological context of this stable isotope-labeled compound.
Core Physical and Chemical Characteristics
This compound, also known as 3-Hydroxy-3-(methyl-d3)-pentanedioic acid, is the deuterated form of Meglutol. The incorporation of three deuterium atoms in the methyl group results in a higher molecular weight compared to the parent compound, making it an ideal internal standard for quantitative mass spectrometry-based analyses.
| Property | Value | Source |
| Chemical Name | Pentanedioic acid, 3-hydroxy-3-(methyl-d3)- | [1] |
| Synonyms | Dicrotalic acid-d3, 3-hydroxy 3-methyl Glutaric Acid-d3, HMG-d3 | [2] |
| CAS Number | 59060-36-5 | [1][2] |
| Molecular Formula | C₆H₇D₃O₅ | [1] |
| Molecular Weight | 165.16 g/mol | |
| Appearance | White to off-white solid | |
| Purity (HPLC) | ≥98.04% | |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) |
Solubility Profile
The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental assays.
| Solvent | Solubility |
| DMSO | 250 mg/mL (with ultrasonic) |
| DMF | Information not available |
| Ethanol | Information not available |
Biological Activity and Mechanism of Action
Meglutol, the non-deuterated parent compound, is recognized as an antilipemic agent. It exerts its effects by lowering levels of cholesterol, triglycerides, serum beta-lipoproteins, and phospholipids. The primary mechanism of action involves the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, Meglutol interferes with the conversion of HMG-CoA to mevalonate, a critical step in cholesterol production.
The following diagram illustrates the HMG-CoA reductase pathway and the point of inhibition by Meglutol.
Experimental Protocols
Determination of Melting Point (for Meglutol)
A standard capillary melting point apparatus can be used to determine the melting point of Meglutol.
Protocol:
-
A small, dry sample of Meglutol is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded as the melting range. For pure Meglutol, a sharp melting point of approximately 105-108 °C is expected.
Quantitative Analysis of Meglutol using this compound as an Internal Standard by LC-MS/MS
This compound is primarily utilized as an internal standard for the accurate quantification of Meglutol in biological matrices. The following is a representative protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
4.2.1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4.2.2. LC-MS/MS Conditions
-
LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
MRM Transitions:
-
Meglutol: Precursor ion [M-H]⁻ → Product ion
-
This compound: Precursor ion [M-H]⁻ → Product ion (Specific mass transitions need to be optimized for the instrument used).
-
4.2.3. Data Analysis The concentration of Meglutol in the sample is determined by calculating the peak area ratio of the analyte (Meglutol) to the internal standard (this compound) and comparing this to a standard curve prepared with known concentrations of Meglutol.
The following diagram illustrates the general workflow for this quantitative analysis.
Spectroscopic Data
Storage and Stability
This compound should be stored as a powder at -20°C for long-term stability (up to 3 years). When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Conclusion
This compound is a valuable tool for researchers in the fields of pharmacology and drug metabolism. Its well-defined physical and chemical properties, coupled with its primary application as a stable isotope-labeled internal standard, enable the accurate and precise quantification of Meglutol in complex biological matrices. This technical guide provides a foundational understanding of this compound to support its effective use in scientific research and drug development.
References
Meglutol-d3: A Technical Guide to its Role as a Derivative of 3-Hydroxy-3-methylglutaric Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Meglutol-d3, a deuterated derivative of 3-hydroxy-3-methylglutaric acid (HMG), also known as Meglutol. This compound serves as a critical internal standard for the accurate quantification of HMG in biological matrices. This document details the biochemical significance of HMG, the rationale for using a deuterated analog in analytical methodologies, and presents available data on its properties. Furthermore, it outlines experimental protocols for the analysis of HMG and its enzymatic interactions, providing a valuable resource for researchers in metabolic disorders, drug development, and clinical diagnostics.
Introduction: The Significance of 3-Hydroxy-3-methylglutaric Acid (HMG)
3-Hydroxy-3-methylglutaric acid (HMG), or meglutol, is a dicarboxylic acid that plays a crucial role in human metabolism.[1] It is an intermediate in the degradation pathway of the essential amino acid leucine.[2] The final step of this pathway involves the cleavage of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) into acetyl-CoA and acetoacetate by the enzyme HMG-CoA lyase.[2]
Defects in HMG-CoA lyase lead to a rare and serious inherited metabolic disorder known as 3-hydroxy-3-methylglutaric aciduria (HMG aciduria).[2][3] This condition results in the accumulation of HMG and other metabolites in the body, leading to symptoms such as vomiting, lethargy, hypoglycemia, and metabolic acidosis.
Beyond its role in leucine metabolism, HMG is also a precursor for the biosynthesis of cholesterol and coenzyme Q10. Notably, HMG itself can act as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This property has led to interest in HMG and its derivatives as potential therapeutic agents for hypercholesterolemia.
Given its clinical and physiological significance, the accurate quantification of HMG in biological fluids such as urine and plasma is essential for the diagnosis and monitoring of HMG aciduria and for research into related metabolic pathways.
This compound: The Deuterated Internal Standard
2.1. Rationale for Use
In quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. This compound, with the formal name 3-hydroxy-3-(methyl-d3)-pentanedioic acid, serves this purpose for the analysis of meglutol.
The key advantages of using a deuterated internal standard like this compound include:
-
Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to the unlabeled meglutol. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.
-
Correction for Matrix Effects and Analyte Loss: Any loss of analyte during sample extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard. Similarly, variations in ionization efficiency due to the sample matrix will affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.
-
Co-elution: In chromatography, this compound co-elutes with meglutol, further ensuring that they are subjected to the same analytical conditions.
2.2. Physicochemical Properties
A summary of the key physicochemical properties of Meglutol and this compound is provided in the table below.
| Property | Meglutol (3-Hydroxy-3-methylglutaric acid) | This compound |
| CAS Number | 503-49-1 | 59060-36-5 |
| Molecular Formula | C6H10O5 | C6H7D3O5 |
| Molecular Weight | 162.14 g/mol | 165.16 g/mol |
| Formal Name | 3-hydroxy-3-methylpentanedioic acid | 3-hydroxy-3-(methyl-d3)-pentanedioic acid |
| Isotopic Purity | Not Applicable | ≥98 atom % D |
| Chemical Purity (CP) | Not Applicable | ≥98% |
Table 1: Physicochemical properties of Meglutol and this compound. Data sourced from.
Synthesis of this compound
Caption: Plausible synthetic pathway for this compound.
This generalized scheme illustrates the key transformation of introducing a deuterated methyl group onto a precursor molecule, followed by hydrolysis to yield the final product. The specific choice of starting material and protecting groups would be crucial for optimizing the reaction yield and purity.
Experimental Protocols
4.1. Quantification of 3-Hydroxy-3-methylglutaric Acid in Urine using LC-MS/MS
This protocol provides a framework for the quantitative analysis of HMG in urine samples using this compound as an internal standard.
4.1.1. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Add 400 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
4.1.2. Derivatization (Butylation)
-
To the dried residue, add 50 µL of 3 M HCl in n-butanol.
-
Cap the tube tightly and heat at 65°C for 30 minutes.
-
Cool the sample to room temperature and evaporate the solvent to dryness under nitrogen.
-
Reconstitute the dried derivative in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Caption: Workflow for LC-MS/MS analysis of HMG.
4.1.3. LC-MS/MS Parameters
-
LC Column: C18 or similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to achieve separation from other organic acids.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both HMG and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| HMG (butyl ester) | [Value] | [Value] |
| This compound (butyl ester) | [Value+3] | [Value] |
Table 2: Exemplary MRM transitions for HMG and this compound analysis. Actual values need to be optimized based on the specific instrument and derivatization.
4.2. HMG-CoA Reductase Inhibition Assay
This colorimetric assay measures the inhibitory potential of HMG on HMG-CoA reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.
4.2.1. Reagents
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing KCl, EDTA, and DTT).
-
NADPH solution.
-
HMG-CoA (substrate) solution.
-
HMG (Meglutol) solution (test inhibitor).
-
Pravastatin or Atorvastatin (positive control inhibitor).
-
Purified HMG-CoA reductase enzyme.
4.2.2. Assay Protocol
-
In a 96-well UV-transparent plate, add the following to each well:
-
HMG-CoA Reductase Assay Buffer.
-
NADPH solution.
-
HMG solution at various concentrations (or positive control/vehicle).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding HMG-CoA solution to each well.
-
Immediately measure the absorbance at 340 nm every 20-30 seconds for 10-20 minutes using a microplate reader.
-
Calculate the rate of NADPH consumption (decrease in absorbance over time).
-
Determine the percent inhibition of HMG-CoA reductase activity for each concentration of HMG.
-
Calculate the IC50 value of HMG.
Caption: HMG-CoA reductase inhibition by Meglutol.
Biochemical Pathways
5.1. Leucine Degradation Pathway
HMG is a key intermediate in the catabolism of the branched-chain amino acid leucine. A defect in the enzyme HMG-CoA lyase disrupts this pathway, leading to the accumulation of HMG-CoA, which is subsequently hydrolyzed to HMG.
Caption: Leucine degradation and HMG formation.
Conclusion
This compound is an indispensable tool for researchers and clinicians working on 3-hydroxy-3-methylglutaric acid. Its use as an internal standard ensures the reliability of quantitative data, which is crucial for the accurate diagnosis of HMG aciduria and for advancing our understanding of the metabolic pathways involving HMG. The experimental protocols and biochemical pathway diagrams provided in this guide serve as a foundational resource for professionals in the fields of metabolic research, clinical chemistry, and drug development. Further research into the development of a standardized and readily accessible synthesis protocol for this compound would be highly beneficial to the scientific community.
References
- 1. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Meglutol-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Meglutol-d3, a deuterated form of the lipid-lowering agent Meglutol. This document outlines its chemical properties, mechanism of action, and key applications in research, with a focus on its use as an internal standard in analytical chemistry and its relevance in the study of cholesterol metabolism.
Core Properties of this compound
This compound, also known by synonyms such as Dicrotalic acid-d3 and 3-hydroxy-3-methylglutaric acid-d3, is the deuterium-labeled version of Meglutol.[1][2] This stable isotope-labeled compound is primarily utilized in research settings for its unique physical and chemical properties that make it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[3]
| Property | Value | Citations |
| CAS Number | 59060-36-5 | |
| Molecular Formula | C₆H₇D₃O₅ | |
| Molecular Weight | 165.16 g/mol | |
| Purity | ≥98-99% deuterated forms | |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | |
| Appearance | White to off-white solid |
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
Meglutol acts as an antilipemic agent by targeting the cholesterol biosynthesis pathway. Its primary mechanism of action is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in this metabolic pathway. By blocking the conversion of HMG-CoA to mevalonate, Meglutol effectively reduces the endogenous production of cholesterol. This mechanism is shared with the widely used class of cholesterol-lowering drugs known as statins. Meglutol also interferes with earlier steps in the pathway, specifically the conversion of acetate to HMG-CoA.
Experimental Protocols
Quantification of Meglutol using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the use of this compound as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Meglutol in biological samples.
a. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Meglutol and dissolve it in a suitable organic solvent (e.g., methanol) to a final volume of 1 mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in the same solvent to a final volume of 1 mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.
b. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution to each sample, calibrator, and quality control sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatography: Employ a suitable C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The goal is to achieve chromatographic separation of Meglutol from other matrix components and ensure co-elution with this compound.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both Meglutol and this compound.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration of the calibration standards. Determine the concentration of Meglutol in the unknown samples from this curve.
In Vitro HMG-CoA Reductase Inhibition Assay
This colorimetric assay measures the inhibitory activity of Meglutol on HMG-CoA reductase by monitoring the decrease in absorbance due to the oxidation of NADPH.
a. Reagents and Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)
-
Test compound (Meglutol) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
b. Assay Protocol:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Add the test compound (Meglutol at various concentrations), the positive control, or the vehicle control to the respective wells.
-
Incubate the plate at 37°C for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Immediately measure the absorbance at 340 nm at time zero, and then kinetically every 20-30 seconds for 10-20 minutes.
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each condition.
-
Determine the percent inhibition of HMG-CoA reductase activity by Meglutol at each concentration relative to the vehicle control.
-
If desired, calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the Meglutol concentration.
Preclinical and Research Applications
While specific preclinical trial data for Meglutol is not extensively published, compounds in this class are typically evaluated in animal models of hypercholesterolemia. For instance, studies with other HMG-CoA reductase inhibitors have involved oral administration to rats, mice, and rabbits, followed by monitoring of serum cholesterol, triglycerides, and lipoprotein levels. This compound is a critical tool in such studies for the accurate pharmacokinetic analysis of the parent compound.
In vitro studies using cell lines such as the human liver cancer cell line HepG2 are also valuable for investigating the effects of compounds on cholesterol synthesis and metabolism. These cells express the necessary enzymes and pathways for cholesterol homeostasis and can be used to assess changes in gene expression (e.g., HMGCR) and cellular lipid content following treatment with Meglutol.
References
Methodological & Application
Application Note: High-Throughput Analysis of Meglutol in Human Plasma using Meglutol-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Meglutol (3-hydroxy-3-methylglutaric acid) in human plasma. Meglutol-d3 is employed as the internal standard to ensure accuracy and precision. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by a 10-minute chromatographic separation. This high-throughput method is suitable for pharmacokinetic studies and clinical research in drug development.
Introduction
Meglutol is an antilipemic agent that lowers cholesterol and triglycerides. Accurate and reliable quantification of Meglutol in biological matrices is essential for pharmacokinetic and bioavailability studies. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they compensate for matrix effects and variations in sample processing. This application note details a validated method for the determination of Meglutol in human plasma using its deuterated analog, this compound, as the internal standard.
Experimental
Materials and Reagents
-
Meglutol and this compound standards were of >98% purity.
-
Human plasma (K2-EDTA) was sourced from a certified vendor.
-
Acetonitrile (LC-MS grade), Water (LC-MS grade), and Formic Acid (LC-MS grade) were used.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Stock Solutions: Stock solutions of Meglutol and this compound were prepared in methanol at a concentration of 1 mg/mL.
Working Solutions: Working standard solutions of Meglutol were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. The internal standard working solution (this compound) was prepared at a concentration of 100 ng/mL in the same diluent.
Plasma Sample Preparation: A simple protein precipitation method was employed for plasma sample preparation. To 100 µL of plasma, 20 µL of the internal standard working solution (100 ng/mL this compound) was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 1 minute to precipitate the proteins. After centrifugation at 10,000 rpm for 10 minutes, the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm
-
Mobile Phase A: Water with 10 mM Ammonium Formate
-
Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 95 1.0 95 5.0 30 7.0 30 7.1 95 | 10.0 | 95 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Meglutol 161.0 117.0 | this compound | 164.0 | 120.0 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.
Linearity: The calibration curve for Meglutol in human plasma was linear over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low | 30 | 4.2 | -2.5 | 5.1 | -1.8 |
| Medium | 300 | 3.1 | 1.2 | 3.9 | 0.9 |
| High | 3000 | 2.5 | 0.8 | 3.2 | 1.5 |
Recovery: The extraction recovery of Meglutol from human plasma was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The recovery was consistent across the three QC levels, with a mean recovery of >85%.
Visualizations
Caption: Experimental workflow for the analysis of Meglutol in human plasma.
Caption: Logical relationship of the LC-MS/MS analysis steps.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Meglutol in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method well-suited for pharmacokinetic studies in a drug development setting.
Quantitative Analysis of Organic Acids in Biological Fluids Using Meglutol-d3 by LC-MS/MS
Application Note
Introduction
Organic acids are a diverse group of carboxylic acid-containing compounds that are key intermediates in various metabolic pathways, including the Krebs cycle and amino acid metabolism. The quantitative analysis of organic acids in biological fluids such as urine and serum is crucial for the diagnosis and monitoring of inborn errors of metabolism, as well as for research in drug development and metabolic disorders. Stable isotope-labeled internal standards are essential for accurate and precise quantification by mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response. Meglutol-d3 (3-Hydroxy-3-methylglutaric acid-d3) is a deuterated analog of 3-Hydroxy-3-methylglutaric acid (HMG), an important intermediate in the degradation of the amino acid leucine. This application note provides a detailed protocol for the quantitative analysis of a panel of organic acids in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard for its corresponding non-labeled analyte.
Principle
This method utilizes a "dilute-and-shoot" approach for minimal sample preparation, followed by reversed-phase liquid chromatography for the separation of organic acids. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of deuterated internal standards, including this compound, for specific analytes ensures high accuracy and precision by correcting for any analyte loss during sample handling and ionization suppression or enhancement in the MS source.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of organic acids and deuterated internal standards, including this compound (D3–3-hydroxy-3-methyl-glutaric acid), were sourced from a reputable chemical supplier.
-
Solvents: LC-MS grade water, acetonitrile, and formic acid.
-
Sample Collection: Human urine samples were collected in sterile containers and stored at -80°C until analysis.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Sample Preparation
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4°C and 14,000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 490 µL of an internal standard working solution (prepared in 0.1% formic acid in water). The internal standard solution should contain this compound and other relevant deuterated organic acids at appropriate concentrations.
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 × 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 2% B
-
12.1-15 min: 2% B
-
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Gas Flows: Optimized for the specific instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions for each organic acid and its corresponding internal standard were determined by infusing individual standard solutions. For 3-hydroxy-3-methylglutaric acid and its internal standard, this compound, the transitions would be optimized accordingly.
-
Data Presentation
The following tables summarize the quantifiable organic acids and representative chromatographic and mass spectrometric parameters.
Table 1: List of Quantifiable Organic Acids and Corresponding Deuterated Internal Standards.
| Analyte | Deuterated Internal Standard |
| 3-Hydroxy-3-methylglutaric acid | This compound (D3-3-hydroxy-3-methylglutaric acid) [1] |
| Citric Acid | D4-Citric Acid |
| Succinic Acid | D4-Succinic Acid |
| Fumaric Acid | D2-Fumaric Acid |
| α-Ketoglutaric Acid | 13C5-α-Ketoglutaric Acid |
| Malic Acid | D3-Malic Acid |
| Lactic Acid | D3-Lactic Acid |
| Pyruvic Acid | 13C3-Pyruvic Acid |
| 3-Hydroxyisovaleric Acid | D6-3-Hydroxyisovaleric Acid |
| Methylmalonic Acid | D3-Methylmalonic Acid |
Table 2: Representative LC-MS/MS Parameters for Selected Organic Acids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 3-Hydroxy-3-methylglutaric acid | 161.0 | 101.0 | 4.5 |
| This compound | 164.0 | 104.0 | 4.5 |
| Citric Acid | 191.1 | 111.1 | 3.8 |
| D4-Citric Acid | 195.1 | 113.1 | 3.8 |
| Succinic Acid | 117.0 | 73.0 | 4.2 |
| D4-Succinic Acid | 121.0 | 77.0 | 4.2 |
| α-Ketoglutaric Acid | 145.0 | 101.0 | 5.1 |
| 13C5-α-Ketoglutaric Acid | 150.0 | 105.0 | 5.1 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps from sample preparation to data analysis for the quantitative determination of organic acids.
Relevant Metabolic Pathways
3-Hydroxy-3-methylglutaric acid is a key intermediate in the catabolism of the branched-chain amino acid, leucine. Many of the other quantified organic acids are central to energy metabolism, primarily through the Krebs Cycle (also known as the Citric Acid Cycle or TCA Cycle).
Caption: Simplified pathway of Leucine catabolism, highlighting the formation of 3-Hydroxy-3-methylglutaric acid (HMG).
Caption: An overview of the Krebs Cycle, indicating the central role of several quantifiable organic acids in cellular energy metabolism.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of organic acids in urine. The simple "dilute-and-shoot" sample preparation minimizes analyte loss and matrix effects. The use of this compound as an internal standard for 3-hydroxy-3-methylglutaric acid, along with other appropriate deuterated standards for other analytes, is critical for achieving the high accuracy and precision required in clinical and research settings. This methodology is well-suited for high-throughput analysis, enabling the efficient screening and monitoring of metabolic disorders.
References
Application Notes and Protocols for the Quantification of Target Analytes in Serum and Plasma using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the quantitative analysis of target analytes in human serum and plasma samples using a deuterated internal standard, exemplified by methods commonly employed for compounds such as Vitamin D metabolites. The use of a stable isotope-labeled internal standard, such as a d3-labeled analogue, is a robust approach in mass spectrometry-based bioanalysis. It effectively corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision. The following protocols are compiled from established methodologies and are intended to serve as a comprehensive guide for laboratory personnel.
Experimental Protocols
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
A common and effective method for preparing serum and plasma samples involves protein precipitation followed by solid-phase extraction to remove interfering substances.
Materials:
-
Serum or plasma samples
-
Deuterated internal standard (e.g., Target Analyte-d3) spiking solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, deionized
-
Formic acid
-
SPE cartridges (e.g., C18 or similar reversed-phase)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen serum or plasma samples at room temperature.
-
Internal Standard Spiking: To 200 µL of each serum or plasma sample, add a specific volume (e.g., 20 µL) of the deuterated internal standard spiking solution. Vortex briefly to mix.
-
Protein Precipitation: Add 500 µL of acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen.
-
Sample Dilution: Add 800 µL of deionized water to the remaining aqueous solution and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 30% aqueous methanol to remove polar interferences.
-
Elution: Elute the target analyte and internal standard with an appropriate organic solvent (e.g., 1 mL of methanol or ethyl acetate).
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient might start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the target analyte and its deuterated internal standard must be determined and optimized. For example:
-
Target Analyte: [M+H]+ → fragment ion
-
Target Analyte-d3: [M+H]+ → fragment ion (with a 3 Da mass shift)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Presentation
The following tables summarize typical quantitative data obtained during method validation for the analysis of an analyte in serum/plasma using a deuterated internal standard.
Table 1: Method Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | 5 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| Mid QC | 50 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| High QC | 800 | < 10% | 90 - 110% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 5 | 85 - 115% | 85 - 115% |
| High QC | 800 | 85 - 115% | 85 - 115% |
Visualization
The following diagram illustrates the experimental workflow for the analysis of a target analyte in serum or plasma using a deuterated internal standard.
Caption: Experimental workflow for analyte quantification.
Application of Meglutol-d3 in Clinical Mass Spectrometry for the Diagnosis of 3-Hydroxy-3-Methylglutaric Aciduria
Introduction
Meglutol, also known as 3-hydroxy-3-methylglutaric acid (3-HMG), is a key intermediate in the metabolic pathway of the essential amino acid leucine and in the synthesis of ketone bodies. The accurate quantification of Meglutol in biological fluids is crucial for the diagnosis and management of an inborn error of metabolism known as 3-hydroxy-3-methylglutaric aciduria (HMG-CoA lyase deficiency). This autosomal recessive disorder results from the deficiency of the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase, leading to the accumulation of 3-HMG and other organic acids in urine and blood. Clinical manifestations can be severe, including metabolic acidosis, hypoglycemia, and neurological damage.
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they correct for variations in sample preparation and instrument response. Meglutol-d3, the deuterium-labeled analog of Meglutol, serves as an ideal internal standard for the precise and accurate quantification of endogenous Meglutol levels in clinical specimens. This application note provides detailed protocols for the use of this compound in the clinical mass spectrometric analysis of 3-hydroxy-3-methylglutaric acid in urine.
Clinical Significance
Elevated levels of 3-hydroxy-3-methylglutaric acid are the primary biochemical marker for 3-HMG-CoA lyase deficiency.[1][2] The quantitative analysis of this and other related organic acids in urine is essential for:
-
Diagnosis: Confirming a suspected diagnosis of 3-HMG-CoA lyase deficiency in symptomatic individuals or as a follow-up to abnormal newborn screening results.[3]
-
Monitoring: Assessing the effectiveness of dietary management and therapeutic interventions in diagnosed patients.
-
Differential Diagnosis: Distinguishing 3-HMG-CoA lyase deficiency from other organic acidurias with overlapping clinical presentations.
Quantitative Data Summary
The use of this compound as an internal standard allows for the accurate determination of 3-hydroxy-3-methylglutaric acid concentrations in urine. The table below summarizes the typical quantitative findings in healthy individuals compared to patients with 3-HMG-CoA lyase deficiency.
| Analyte | Cohort | Urine Concentration (mmol/mol creatinine) |
| 3-Hydroxy-3-methylglutaric acid | Healthy Controls | ≤ 26 |
| 3-Hydroxy-3-methylglutaric acid | Patients with 3-HMG-CoA lyase deficiency | 200 - 11,000 |
| 3-Methylglutaconic acid | Patients with 3-HMG-CoA lyase deficiency | Significantly elevated |
| 3-Hydroxyisovaleric acid | Patients with 3-HMG-CoA lyase deficiency | Significantly elevated |
| 3-Methylglutaric acid | Patients with 3-HMG-CoA lyase deficiency | Significantly elevated |
Data compiled from multiple sources indicating typical ranges.[4][5]
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary 3-Hydroxy-3-methylglutaric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a stable isotope dilution GC-MS method for the quantification of 3-hydroxy-3-methylglutaric acid in urine using this compound as the internal standard.
Materials and Reagents:
-
Urine sample
-
This compound internal standard solution (concentration to be optimized based on instrument sensitivity)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Sample Preparation Workflow:
Caption: Experimental workflow for the preparation of urine samples for GC-MS analysis.
Procedure:
-
Sample Collection and Normalization: Collect a random urine sample. To normalize for urine dilution, the volume of urine used for extraction is typically adjusted based on the creatinine concentration.
-
Internal Standard Spiking: To a glass test tube, add a known volume of the urine sample and a precise amount of the this compound internal standard solution.
-
Acidification: Acidify the sample to a pH of less than 2 by adding a few drops of hydrochloric acid. This protonates the organic acids, making them more extractable into an organic solvent.
-
Salting Out: Add solid sodium chloride to the sample until saturation to increase the polarity of the aqueous phase and enhance the extraction of organic acids.
-
Liquid-Liquid Extraction: Add a measured volume of ethyl acetate to the tube. Vortex vigorously for 1-2 minutes to extract the organic acids into the ethyl acetate layer. Centrifuge to separate the phases. Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process for a second time and combine the organic extracts.
-
Evaporation: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at room temperature or with gentle heating (e.g., 35-40°C).
-
Derivatization: To the dried residue, add a mixture of BSTFA with 1% TMCS and pyridine. Cap the tube tightly and heat at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Parameters (Example):
| Parameter | Setting |
| GC System | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium |
| Injection Mode | Split or splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 300°C at 5-10°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-600 |
| Data Acquisition | Full scan and/or Selected Ion Monitoring (SIM) |
| Target Ions (TMS derivatives) | |
| 3-HMG | Monitor characteristic fragment ions |
| This compound | Monitor corresponding fragment ions with a +3 Da shift |
Data Analysis:
Quantification is performed by creating a calibration curve using known concentrations of Meglutol standard and a fixed concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Protocol 2: Quantitative Analysis of Urinary 3-Hydroxy-3-methylglutaric Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for an LC-MS/MS method for the direct analysis of 3-hydroxy-3-methylglutaric acid in urine, which often requires less sample preparation than GC-MS.
Materials and Reagents:
-
Urine sample
-
This compound internal standard solution
-
Deionized water
-
Formic acid
-
Acetonitrile
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dilute the urine sample with deionized water. Add a precise amount of the this compound internal standard solution.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.
-
LC-MS/MS Analysis: Inject the filtered sample into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to separate 3-HMG from other urinary components |
| Flow Rate | 0.2-0.4 mL/min |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), negative ion mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| 3-HMG | Precursor ion [M-H]⁻ → Product ion(s) |
| This compound | Precursor ion [M-H]⁻ → Product ion(s) (with corresponding mass shift) |
Data Analysis:
Similar to the GC-MS method, quantification is based on the ratio of the peak area of the analyte to the internal standard, using a calibration curve prepared with known standards.
Diagnostic Pathway and Logical Relationships
The diagnosis of 3-HMG-CoA lyase deficiency follows a structured pathway that integrates clinical suspicion with biochemical and genetic testing.
References
- 1. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
- 3. babysfirsttest.org [babysfirsttest.org]
- 4. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 5. 3-Hydroxy-3-methylglutaric - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
Application Notes and Protocols for the Quantification of Meglutol in Biological Matrices using Meglutol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a compound of interest in various biomedical research areas. Accurate quantification of meglutol in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Meglutol-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response.[1][2][3] This document provides a detailed protocol for the determination of meglutol in biological fluids using this compound as an internal standard.
Principle
The method described is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to the biological sample, which then undergoes a simple protein precipitation step. The supernatant is subsequently analyzed by LC-MS/MS. The analyte and the internal standard are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of meglutol to that of this compound is used to calculate the concentration of meglutol in the sample.
Materials and Reagents
-
Meglutol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma/urine
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of meglutol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the meglutol stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
Calibration Curve and QC Samples: Spike control biological matrix (plasma or urine) with the meglutol working standard solutions to prepare calibration standards at a minimum of six concentration levels. Similarly, prepare QC samples at low, medium, and high concentrations.
Sample Preparation
The following protocol is a general guideline for protein precipitation, a common and effective method for preparing biological samples for LC-MS/MS analysis.[4][5]
-
Allow all samples (standards, QCs, and unknown samples) to thaw to room temperature.
-
To a 100 µL aliquot of each sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge the samples again.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow Rates | Optimize for specific instrument |
Predicted MRM Transitions
The exact MRM transitions for meglutol and this compound should be determined by infusing the individual standard solutions into the mass spectrometer. Based on the chemical structure of meglutol (3-hydroxy-3-methylglutaric acid, C6H10O5, molecular weight: 162.14 g/mol ), the following are predicted precursor and product ions in negative ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Meglutol | 161.05 (M-H)⁻ | Predicted: 143.04 (loss of H₂O), 117.04 (loss of COOH), 87.04 (further fragmentation) |
| This compound | 164.07 (M-H)⁻ | Predicted: 146.06 (loss of H₂O), 120.06 (loss of COOH), 90.06 (further fragmentation) |
Note: These are predicted transitions and must be experimentally confirmed and optimized.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of meglutol and this compound in blank matrix samples. |
| Linearity | Calibration curve should have a correlation coefficient (r²) of ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤ 20%) and accuracy (within ± 20%). |
| Accuracy and Precision | Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% for LLOQ), and accuracy (% bias) should be within ± 15% (± 20% for LLOQ). |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. |
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Meglutol | e.g., 1 - 1000 | ≥ 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | e.g., 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | e.g., 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | e.g., 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | e.g., 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Visualizations
Caption: Experimental workflow for meglutol quantification.
Caption: Hypothetical signaling pathway of meglutol.
References
- 1. Stable-isotope dilution gas chromatography-mass spectrometric measurement of 3-hydroxyglutaric acid, glutaric acid and related metabolites in body fluids of patients with glutaric aciduria type 1 found in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
Application Note: Incorporating Meglutol-d3 in Metabolomics Workflows for Enhanced Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the incorporation of Meglutol-d3 as an internal standard in metabolomics workflows, with a specific focus on the quantitative analysis of polar metabolites and lipids. Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is an antilipemic agent that lowers cholesterol and triglycerides.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based analyses due to its chemical similarity to endogenous metabolites and its distinct mass-to-charge ratio. The use of this compound allows for the correction of variability introduced during sample preparation and analysis, thereby improving the accuracy and precision of quantitative results. This document outlines a comprehensive protocol for plasma sample preparation, LC-MS/MS analysis, and data processing, and includes recommendations for optimal experimental conditions.
Introduction
Metabolomics, the comprehensive study of small molecules in a biological system, is a powerful tool for understanding physiological and pathological states. In drug development and clinical research, accurate quantification of metabolites is crucial for biomarker discovery and validation. Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical platform in metabolomics, offering high sensitivity and selectivity. However, ion suppression or enhancement effects from the sample matrix can significantly impact the accuracy of quantification.
The use of stable isotope-labeled internal standards is the gold standard for correcting these matrix effects and other sources of analytical variability.[3][4] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency.[5] this compound, a deuterated form of 3-hydroxy-3-methylglutaric acid, is a suitable internal standard for a range of polar metabolites, particularly those involved in lipid metabolism, due to its classification as a hydroxy fatty acid. This application note details a robust workflow for utilizing this compound to enhance the reliability of metabolomics studies.
Materials and Methods
Reagents and Materials
-
This compound (3-hydroxy-3-(methyl-d3)-pentanedioic acid), CAS: 59060-36-5
-
LC-MS grade acetonitrile, methanol, water, and isopropanol
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrices)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
Internal Standard Stock and Working Solutions
Table 1: Preparation of this compound Internal Standard Solutions
| Solution | Preparation | Concentration | Storage |
| Stock Solution | Dissolve 1 mg of this compound in 1 mL of methanol. | 1 mg/mL | -20°C |
| Working Solution | Dilute the stock solution 1:100 in 50:50 (v/v) acetonitrile:water. | 10 µg/mL | 4°C (short-term) or -20°C (long-term) |
Experimental Protocol: Plasma Sample Preparation
This protocol describes a protein precipitation method for the extraction of metabolites from plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.
-
Aliquoting: Aliquot 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to each plasma sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.
-
Analysis: The samples are now ready for LC-MS analysis.
Figure 1. Experimental workflow for plasma sample preparation incorporating this compound.
LC-MS/MS Method
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UHPLC |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or Q-TOF |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Meglutol: 161.0 -> 143.0; this compound: 164.0 -> 146.0 (Predicted, requires empirical optimization) |
| Collision Energy | To be optimized for specific instrument |
Results and Discussion
Quantitative Data Analysis
The concentration of endogenous Meglutol (or other target analytes) is determined by calculating the peak area ratio of the analyte to the this compound internal standard. A calibration curve should be constructed using a series of standards with known concentrations of the analyte and a constant concentration of this compound.
Table 3: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 100000 | 0.015 |
| 5 | 7600 | 101000 | 0.075 |
| 10 | 15200 | 99500 | 0.153 |
| 50 | 75500 | 100500 | 0.751 |
| 100 | 151000 | 99800 | 1.513 |
| 500 | 760000 | 100200 | 7.585 |
Rationale for Using an Internal Standard
The inclusion of an internal standard is critical for mitigating various sources of error in a metabolomics workflow. By adding a known amount of this compound at the beginning of the sample preparation process, any loss of sample during extraction or inconsistencies in injection volume will affect both the analyte and the internal standard proportionally. This allows for accurate normalization of the data.
Figure 2. Logical relationship of internal standard correction in a metabolomics workflow.
Conclusion
The protocol described in this application note provides a robust and reliable method for incorporating this compound into metabolomics workflows. The use of this stable isotope-labeled internal standard significantly improves the accuracy and precision of quantitative analysis of polar metabolites and lipids in complex biological matrices. This approach is highly valuable for researchers in academia and industry who require high-quality, reproducible data for biomarker discovery, drug development, and clinical research.
References
Application Note: Quantitative Analysis of Meglutol in Biological Matrices using GC-MS with Meglutol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a hypolipidemic agent that lowers cholesterol and triglycerides. Its mode of action involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Accurate and precise quantification of meglutol in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of meglutol in plasma, utilizing its deuterated analog, meglutol-d3, as an internal standard to ensure high accuracy.
Due to the polar nature of meglutol, a derivatization step is necessary to increase its volatility for GC-MS analysis. This protocol employs a silylation reaction, a common and effective method for derivatizing compounds with hydroxyl and carboxyl functional groups.[1][2][3][4][5]
Experimental Protocols
Materials and Reagents
-
Meglutol certified reference standard
-
This compound certified reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Human plasma (or other relevant biological matrix)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Heating block
Sample Preparation Protocol
-
Spiking of Internal Standard: To 500 µL of plasma sample, add 50 µL of this compound working solution (concentration to be optimized based on expected meglutol levels).
-
Protein Precipitation: Add 1 mL of cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of deionized water.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute the analyte and internal standard with 1 mL of ethyl acetate.
-
-
Final Evaporation: Evaporate the eluate to complete dryness under nitrogen at 40°C.
Derivatization Protocol
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 70°C for 60 minutes in a heating block.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Method Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | |
| Meglutol-TMS derivative | To be determined experimentally (e.g., characteristic fragment ions) |
| This compound-TMS derivative | To be determined experimentally (e.g., corresponding fragment ions with a +3 Da shift) |
Data Presentation: Method Validation Summary
The following tables represent typical data obtained during the validation of this GC-MS method for meglutol.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Meglutol | 10 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low QC | 30 | < 10 | < 15 | 90 - 110 |
| Mid QC | 500 | < 10 | < 15 | 90 - 110 |
| High QC | 1500 | < 10 | < 15 | 90 - 110 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 5 |
| LOQ | 10 |
Mandatory Visualizations
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. marinelipids.ca [marinelipids.ca]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Therapeutic Drug Monitoring of Meglutol using Meglutol-d3 as an Internal Standard
Introduction
Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] By inhibiting this enzyme, Meglutol effectively lowers plasma cholesterol levels and is used in the management of hyperlipidemia.[1][2] Therapeutic Drug Monitoring (TDM) of Meglutol is crucial to optimize dosing, ensure efficacy, and minimize potential toxicity. This application note describes a robust and sensitive method for the quantification of Meglutol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Meglutol-d3 as an internal standard (IS). This compound is the deuterium-labeled form of Meglutol and is an ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
Pharmacology and Rationale for TDM
Meglutol reduces the production of mevalonic acid, a precursor to cholesterol, thereby lowering circulating levels of low-density lipoprotein (LDL) cholesterol. The inter-individual variability in drug absorption, distribution, metabolism, and excretion (ADME) can lead to significant differences in plasma concentrations of Meglutol among patients receiving the same dose. TDM allows for dose individualization to maintain drug concentrations within the therapeutic window, maximizing the lipid-lowering effect while avoiding adverse effects.
Although a definitive therapeutic range for Meglutol has not been formally established in large clinical trials, a hypothetical target plasma concentration range of 50 - 200 ng/mL is proposed for the purpose of this protocol, based on the therapeutic concentrations of other HMG-CoA reductase inhibitors and preclinical data.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of Meglutol from human plasma.
-
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Meglutol analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Prepare stock solutions of Meglutol and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution of this compound at 1 µg/mL in 50:50 (v/v) methanol:water.
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of Meglutol stock solution.
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Meglutol | 161.1 | 117.1 | -20 |
| Meglutol | 161.1 | 143.1 | -15 |
| This compound | 164.1 | 120.1 | -20 |
| This compound | 164.1 | 146.1 | -15 |
Data Presentation
Table 1: Calibration Curve Parameters
A typical calibration curve is constructed by plotting the peak area ratio of Meglutol to this compound against the nominal concentration of Meglutol.
| Parameter | Value |
| Calibration Range | 5 - 500 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Table 2: Accuracy and Precision of the Method (Hypothetical Data)
The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | ≤ 10.0 | ± 15.0 | ≤ 12.0 | ± 15.0 |
| Low QC | 15 | ≤ 8.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid QC | 100 | ≤ 6.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| High QC | 400 | ≤ 5.0 | ± 5.0 | ≤ 7.0 | ± 7.0 |
Table 3: Matrix Effect and Recovery (Hypothetical Data)
Matrix effect and recovery are assessed to ensure the reliability of the assay in the biological matrix.
| Analyte | Matrix Effect (%) | Recovery (%) |
| Meglutol | 95 - 105 | 85 - 95 |
| This compound | 94 - 106 | 84 - 96 |
Visualizations
Caption: Mechanism of action of Meglutol in inhibiting cholesterol synthesis.
Caption: Experimental workflow for Meglutol therapeutic drug monitoring.
Caption: Logical relationship of TDM for optimizing Meglutol therapy.
References
Troubleshooting & Optimization
Overcoming matrix effects with Meglutol-d3 in urine analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Meglutol-d3 as an internal standard to overcome matrix effects in the quantitative analysis of Meglutol (3-hydroxy-3-methylglutaric acid) in urine samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact urine analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of LC-MS analytical methods.[1][2] Urine is a particularly complex matrix with high and variable concentrations of salts, endogenous metabolites like creatinine, and other organic compounds that can significantly interfere with the ionization of the target analyte.[1][3]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended for this analysis?
A2: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative analysis in complex biological samples like urine. This compound is the deuterated analogue of Meglutol. Because it is chemically and physically almost identical to the analyte, it co-elutes and experiences the same matrix effects (ion suppression or enhancement). By comparing the signal of the analyte to the known concentration of the co-eluting internal standard, these effects can be normalized, leading to more accurate and reliable quantification. This method corrects for variability during sample preparation, extraction, and injection.
Q3: Can I use a different, non-isotopically labeled internal standard?
A3: While other compounds can be used as internal standards, they are less effective at compensating for matrix effects. A shared, non-analyte-specific internal standard may not experience the same degree of ion suppression or enhancement as the target analyte, especially if they do not co-elute perfectly. This can lead to significant quantification errors, with potential biases up to 87% being reported in some studies. Using an analyte-specific stable isotope-labeled internal standard like this compound is the most robust method for ensuring accurate results.
Troubleshooting Guide
Problem: I am observing poor sensitivity, inconsistent results, and high variability between urine samples.
This is a primary indicator of significant and variable matrix effects between samples. Follow this systematic approach to troubleshoot the issue.
Step 1: Quantify the Matrix Effect
Before optimizing your method, it's crucial to determine the extent of the matrix effect. The post-extraction spike method is a quantitative approach to measure this.
-
Workflow for Quantifying Matrix Effects:
Caption: Workflow for quantifying matrix effect and recovery.
-
Interpretation of Results:
| Metric | Calculation | Interpretation | Acceptable Range |
| Matrix Effect (ME) | (Peak Area in Set B / Peak Area in Set A) * 100 | ME < 100% indicates ion suppression. ME > 100% indicates ion enhancement. | 80% - 120% |
| Recovery (RE) | (Peak Area in Set C / Peak Area in Set B) * 100 | Indicates the efficiency of the extraction process. | Assay Dependent |
| Overall Process Efficiency | (Peak Area in Set C / Peak Area in Set A) * 100 | Combines matrix effect and recovery. | Consistent across samples |
Step 2: Optimize Sample Preparation
If the matrix effect is significant (e.g., outside the 80-120% range), sample cleanup should be optimized to remove interfering matrix components before LC-MS analysis.
-
Dilution: A simple first step is to dilute the urine sample with the initial mobile phase. This reduces the concentration of all components, including interferences. However, this may also reduce the analyte concentration below the limit of quantification.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples like urine. A mixed-mode cation-exchange SPE can be effective for retaining Meglutol while washing away neutral and anionic interferences.
Step 3: Ensure Proper Use of this compound
Even with sample preparation, the use of this compound is critical to account for remaining matrix variability.
-
Workflow for Analysis with Internal Standard:
Caption: Standard workflow for using this compound in analysis.
Q4: My this compound internal standard is showing a different retention time than the native Meglutol. Is this normal?
A4: Yes, a small shift in retention time can occur. This is known as an isotopic effect, which is sometimes observed with deuterium-labeled standards. While ideally, the SIL-IS should co-elute perfectly, a small, consistent shift is often acceptable. However, if the separation is significant, it may diminish the standard's ability to compensate for matrix effects that occur at a specific point in the elution profile. If this is observed, chromatographic conditions may need to be adjusted to minimize the separation.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare Solutions:
-
Set A (Neat Solution): Spike the analytical standard (Meglutol) into the mobile phase starting conditions at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Spike): Process a blank urine sample (from a pooled source) through the entire sample preparation method (see Protocol 2). In the final extract, spike the Meglutol standard to the same concentration as Set A.
-
Set C (Pre-Spike): Spike the Meglutol standard into a blank urine sample before the extraction process. The concentration should be chosen so that after accounting for extraction losses, the final concentration is similar to Set A.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation: Use the formulas provided in the table above to calculate the Matrix Effect (%) and Recovery (%).
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of urine, add 20 µL of this compound internal standard solution and 400 µL of 1% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
This document is for research use only and is intended as a guide. All laboratory procedures should be validated for their intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing LC gradient for Meglutol-d3 separation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Meglutol and its deuterated internal standard, Meglutol-d3.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Meglutol and this compound challenging?
A1: The primary challenge stems from two factors. First, Meglutol (3-hydroxy-3-methylglutaric acid) is a highly polar compound, which results in poor retention on traditional reversed-phase columns like C18.[1][2][3] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[1][4] Second, this compound is a deuterated isotopologue of Meglutol. They are chemically almost identical, leading to very similar chromatographic behavior. Separation relies on a subtle phenomenon known as the chromatographic isotope effect, which requires a highly optimized and shallow LC gradient to resolve the two compounds.
Q2: What is the recommended starting point for developing a separation method?
A2: For polar compounds like Meglutol, a HILIC-based method is the most effective approach. A good starting point includes:
-
Column: A polar stationary phase, such as one with a bare silica or a polar bonded phase.
-
Mobile Phase: A gradient using acetonitrile (ACN) and water. In HILIC, water is the strong, eluting solvent.
-
Buffer: A volatile buffer, such as ammonium formate or ammonium acetate, is recommended, especially for LC-MS compatibility. This also helps maintain a consistent pH to ensure reproducible peak shapes.
Q3: My Meglutol and this compound peaks are co-eluting. How can I resolve them?
A3: Co-elution of the analyte and its deuterated internal standard is a common problem when the gradient is not sufficiently optimized. The most likely cause is that the gradient slope is too steep, moving the compounds through the column too quickly to allow for separation based on the subtle isotope effect. To improve resolution, you should decrease the gradient slope to be less steep in the region where the compounds elute.
Q4: I am observing poor peak shape (tailing or fronting). What are the common causes?
A4: Poor peak shape in HILIC can be attributed to several factors:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent with a higher water content (a strong solvent in HILIC) than the initial mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your starting mobile phase (i.e., high in organic solvent).
-
Secondary Interactions: The mobile phase pH can affect the charge state of both the analyte and the polar stationary phase, leading to secondary interactions that cause peak tailing. Adjusting the pH with a suitable buffer can mitigate these effects.
-
Column Overload: Injecting too much sample can lead to broad or asymmetrical peaks. Try reducing the injection volume or sample concentration.
Q5: My retention times are inconsistent between injections. What is the cause?
A5: Retention time drift is a frequent issue in HILIC and is almost always caused by inadequate column equilibration. The water layer on the polar stationary phase is critical for the separation mechanism and must be fully re-established between gradient runs. It is recommended to use an equilibration time of at least 10 column volumes with the initial mobile phase conditions after the gradient program returns to the start.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete Co-elution | The gradient is too steep, not allowing sufficient time for interaction with the stationary phase. | Decrease the gradient slope. A good starting point is to double the gradient time over the same percentage change in mobile phase composition. |
| Poor Resolution | The gradient is still too aggressive around the elution window of the analytes. | Implement a multi-step gradient with a very shallow segment around the expected elution time of Meglutol and this compound. |
| Inappropriate stationary phase chemistry. | Experiment with different HILIC stationary phases (e.g., bare silica, amide, diol) to find one that provides optimal selectivity for your compounds. | |
| Peak Tailing | Secondary ionic interactions with the stationary phase. | Adjust the mobile phase pH using a buffer like ammonium formate. For an acidic compound like Meglutol, a lower pH can sometimes improve peak shape. |
| Injection solvent is too strong (too much water). | Dissolve the sample in a solvent matching the initial mobile phase conditions, or one with a higher organic content. | |
| Inconsistent Retention Times | Inadequate column re-equilibration between injections. | Increase the post-run equilibration time. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. Temperature can have a minor, but noticeable, effect on retention in HILIC. | |
| High System Backpressure | Buffer precipitation in the high organic mobile phase. | Ensure the buffer concentration is not too high. If using phosphate buffers, be aware they have a higher risk of precipitation in high acetonitrile concentrations. Consider switching to ammonium formate or acetate. |
| Column frit blockage. | Filter all samples and mobile phases. If pressure remains high, reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit. |
Experimental Protocols
Protocol 1: HILIC Method Development for Meglutol & this compound Separation
-
Objective: To develop a robust HILIC gradient method that achieves baseline separation (Resolution (Rs) > 1.5) between Meglutol and this compound.
-
Materials:
-
Column: HILIC column (e.g., Bare Silica, 2.1 x 100 mm, <3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Dissolve Meglutol and this compound standards in 90:10 Acetonitrile:Water to a final concentration of 1 µg/mL each.
-
-
Initial Scouting Gradient:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 5% A (95% B)
-
10.0 min: 40% A (60% B)
-
10.1 min: 5% A (95% B)
-
15.0 min: 5% A (95% B) (Re-equilibration)
-
-
-
Gradient Optimization Steps:
-
Step 1 (Identify Elution Window): Run the scouting gradient. Identify the approximate time and %A at which the analytes elute.
-
Step 2 (Shallow Gradient): Based on the elution window, create a much shallower gradient focused on that region. For example, if the peaks eluted around 20% A, design a new gradient that runs from 15% to 25% A over 10-15 minutes.
-
Step 3 (Fine-Tuning): Make small, incremental adjustments to the gradient slope, starting and ending percentages of Mobile Phase A, and column temperature to maximize resolution.
-
Quantitative Data Summary
The following table provides an example of how changing the gradient slope can impact the separation of Meglutol and its deuterated analog. Actual results will vary based on the specific column and conditions used.
| Gradient Time (min) | Final % Aqueous | Retention Time (Meglutol) (min) | Retention Time (this compound) (min) | Resolution (Rs) |
| 5 | 25% | 4.15 | 4.15 | 0.00 (Co-elution) |
| 10 | 25% | 6.21 | 6.15 | 1.25 (Partial Separation) |
| 15 | 25% | 8.33 | 8.24 | 1.80 (Baseline Separation) |
| 20 | 25% | 10.42 | 10.31 | 1.85 (Good Separation) |
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the optimization of this compound separation.
Caption: Troubleshooting workflow for HILIC separation of isotopologues.
References
Technical Support Center: Meglutol-d3 Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Meglutol-d3. The following sections offer solutions to common chromatographic problems in a question-and-answer format, supplemented with diagnostic workflows, data tables, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in chromatography, whether using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), can stem from various physical and chemical factors.[1] For a polar, acidic compound like this compound, issues often arise from unwanted interactions with the analytical system or improper method parameters. Common problems include peak tailing, fronting, splitting, and broadening.[2][3] These distortions can compromise resolution and lead to inaccurate quantification.[1]
Q2: My this compound peak is tailing. What should I investigate?
Peak tailing, where a peak has an asymmetric "tail," is a frequent issue with polar analytes like this compound. It is often caused by active sites within the system that interact with the analyte.[4]
For HPLC Systems:
-
Secondary Silanol Interactions: Unreacted, acidic silanol groups on the silica-based stationary phase can interact strongly with this compound, causing tailing. Adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress this interaction.
-
Column Contamination: Accumulation of contaminants on the column can create active sites. Regular column flushing or replacement may be necessary.
-
Mobile Phase pH: An improper mobile phase pH can affect the ionization state of this compound, leading to inconsistent interactions with the stationary phase and causing tailing.
-
Metal Contamination: The presence of metal ions in the sample, mobile phase, or from system components (like frits) can cause peak tailing.
For GC Systems:
-
Active Sites: Active sites in the GC inlet liner or at the head of the column can cause reversible adsorption of the analyte. Using a fresh, deactivated liner or trimming the first few centimeters of the column can resolve this.
-
Poor Column Installation: An improperly cut column or incorrect installation depth in the inlet can create dead volume or disrupt the sample flow path, leading to tailing.
-
Column Contamination: Non-volatile matrix components can contaminate the column, leading to active sites.
Q3: Why is my this compound peak fronting?
Peak fronting, where the peak is broader in the first half, is most commonly caused by overloading the column.
-
Mass Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase at the column inlet. This causes excess analyte molecules to travel down the column more quickly, resulting in a fronting peak.
-
Volume Overload: Injecting an excessive volume of the sample can also lead to fronting.
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase (in HPLC) or incompatible with the stationary phase (in GC), it can cause the analyte to move too quickly at the beginning of the separation, distorting the peak shape. It is always best practice to dissolve the sample in the mobile phase whenever possible.
-
Column Degradation: A void or collapse in the column packing bed can create an uneven flow path, which may result in peak fronting.
Q4: I am observing a split peak for this compound. What is the cause?
Split peaks can suggest that a single analyte band is being disrupted before or during separation.
-
Blocked Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing an uneven distribution of the sample onto the column head. If all peaks in the chromatogram are split, this is a likely cause.
-
Column Void: A void in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger or immiscible with the mobile phase can cause the sample to precipitate or travel unevenly onto the column.
-
Co-elution: While this compound is an internal standard, it's worth confirming that the split peak is not two co-eluting compounds. Injecting a smaller sample volume can help diagnose this; if the split resolves into two distinct peaks, it indicates co-elution.
Troubleshooting Workflows
The following diagrams provide a logical approach to diagnosing and resolving poor peak shape.
Caption: General diagnostic workflow for poor peak shape.
Caption: Troubleshooting workflow for this compound peak tailing.
Quantitative Troubleshooting Guide
This table summarizes common issues and provides actionable, quantitative solutions to systematically address poor peak shape.
| Problem | Potential Cause | Diagnostic Test | Recommended Solution |
| Peak Fronting | Mass/Concentration Overload | Inject a 1:10 and 1:100 dilution of the sample. Observe if peak shape improves. | Dilute the sample until the peak shape is symmetrical. Use a column with a higher loading capacity. |
| Peak Tailing (GC) | Inlet/Column Activity | Inject a standard mix containing both polar and non-polar compounds. If only polar peaks tail, activity is likely. | Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the column. |
| Peak Tailing (HPLC) | Secondary Interactions | Prepare two mobile phases: one with and one without 0.1% formic acid. Compare the peak shape. | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. |
| Split Peaks | Sample Solvent Mismatch | Re-dissolve the sample in the initial mobile phase composition and re-inject. | Ensure the sample solvent is as close in composition to the mobile phase as possible. |
| Broad Peaks | Extra-Column Volume | Systematically tighten each connection from the injector to the detector. | Use low-dead-volume fittings and tubing. Ensure all connections are secure. |
| Variable Peak Shape | Temperature Fluctuation | Monitor the column oven temperature stability. | Ensure the column compartment is maintaining a stable temperature. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance for Tailing Peaks
This protocol addresses active sites in the GC inlet, a common cause of peak tailing for polar analytes.
Materials:
-
New, deactivated inlet liner and O-ring
-
New septum
-
Wrenches for inlet maintenance
-
Lint-free gloves
-
Methanol or acetone in a squirt bottle
-
Lint-free wipes
Procedure:
-
Cool Down: Cool the GC inlet to a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow to the column.
-
Disassemble Inlet: Wearing gloves, remove the septum nut and septum. Then, remove the inlet retaining nut to access the liner.
-
Remove Old Liner: Carefully remove the old liner. It may be hot.
-
Clean Inlet: Inspect the inside of the inlet for any debris and clean if necessary with a wipe lightly dampened with methanol.
-
Install New Liner: Handle the new liner only by its edges. Place the new O-ring on the liner and insert it into the inlet.
-
Reassemble: Reassemble the inlet, replacing the septum and septum nut.
-
Leak Check: Restore carrier gas flow and perform a leak check using an electronic leak detector around all fittings.
-
Condition: Heat the inlet to its operating temperature and allow the system to condition before analysis.
Protocol 2: Diagnosing Column Overload via Sample Dilution
This protocol helps determine if peak fronting is caused by injecting too much sample mass.
Materials:
-
Your this compound sample
-
Vials for dilution
-
Calibrated pipettes
-
Solvent identical to your sample diluent
Procedure:
-
Prepare Dilutions: Create a serial dilution of your original sample. A 1:10 and a 1:100 dilution are good starting points.
-
1:10 Dilution: Add 100 µL of your sample to 900 µL of solvent.
-
1:100 Dilution: Add 100 µL of the 1:10 dilution to 900 µL of solvent.
-
-
Analyze Samples: Inject the original (undiluted) sample, followed by the 1:10 dilution, and then the 1:100 dilution.
-
Evaluate Peak Shape:
-
Compare the peak shapes from the three chromatograms.
-
If the peak fronting is significantly reduced or eliminated in the diluted samples, the original problem was column overload.
-
-
Action: If overload is confirmed, either dilute your sample for future analyses or reduce the injection volume accordingly.
References
Meglutol-d3 Isotopic Stability Technical Support Center
Welcome to the technical support center for Meglutol-d3 standards. This resource is designed to assist researchers, scientists, and drug development professionals in preventing isotopic exchange and ensuring the integrity of their analytical results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom (D) in a molecule is replaced by a hydrogen atom (H) from the surrounding environment, or vice versa.[1] For this compound (3-hydroxy-3-methylglutaric acid-d3), the molecule has two types of hydrogen atoms:
-
Non-Labile Deuterons: The three deuterium atoms on the methyl group (-CD3) are covalently bonded to a carbon atom. These are stable under typical analytical conditions and are not prone to exchange.[2][3]
-
Labile Protons: The hydrogen atoms on the two carboxylic acid groups (-COOH) and the hydroxyl group (-OH) are "labile" or "exchangeable".[2][4] They are acidic and can readily exchange with hydrogen atoms from sources like water or protic solvents.
While the deuterated label on the methyl group is stable, the presence of these exchangeable protons means that care must be taken to avoid introducing protic impurities (like water), which can affect the accuracy of certain analyses, such as quantitative NMR or Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). The primary goal is to maintain an anhydrous (water-free) environment.
Caption: Isotopic exchange pathway for labile protons in this compound.
Q2: What are the ideal storage and handling conditions for this compound standards?
A2: Proper storage and handling are critical to prevent degradation and isotopic exchange. The primary goal is to minimize exposure to atmospheric moisture.
Storage Recommendations: Upon receipt, and for long-term stability, standards should be stored in tightly sealed containers at the recommended temperature. To avoid degradation from repeated freeze-thaw cycles and minimize moisture contamination upon opening, it is best practice to aliquot the standard into smaller, single-use volumes.
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C. | Ensures long-term chemical stability. |
| Container | Tightly sealed, airtight amber vials. | Prevents moisture entry and protects from light. |
| Environment | Store in a dark, dry, and clean location. | Prevents photodegradation and contamination. |
| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles and moisture introduction into the primary stock. |
Handling Best Practices: Careful handling is essential to maintain isotopic purity.
-
Equilibration: Before opening, always allow the vial to equilibrate to room temperature. This prevents atmospheric moisture from condensing inside the cold vial.
-
Inert Atmosphere: Whenever possible, handle the standard under a dry, inert atmosphere like nitrogen or argon, preferably in a glove box.
-
Dry Equipment: Use glassware (vials, pipettes) that has been oven-dried (e.g., at 150°C for several hours) and cooled in a desiccator. Use dry syringes for liquid transfers.
Q3: Which solvents should I use or avoid when working with this compound?
A3: Solvent choice is the most critical factor in preventing the exchange of labile protons. Use high-purity, anhydrous, aprotic solvents. Most deuterated solvents are hygroscopic, so using a fresh, sealed ampoule is the best practice.
| Solvent Type | Examples | Suitability for this compound | Rationale |
| Aprotic | Acetonitrile-d3, Chloroform-d, DMSO-d6, Benzene-d6. | Highly Recommended | These solvents lack exchangeable protons and will not facilitate H/D exchange. |
| Protic | Deuterium Oxide (D₂O), Methanol-d4, Ethanol-d1. | Avoid (unless exchange is intended) | These solvents contain exchangeable deuterons/protons and will readily exchange with the labile protons on the this compound molecule, compromising sample integrity for certain applications. |
Q4: How do pH and temperature affect the stability of the standard?
A4: Both pH and temperature can significantly influence the rate of hydrogen-deuterium exchange.
-
pH: The H/D exchange rate is highly dependent on pH. The rate is slowest at a slightly acidic pH of approximately 2.5-3.0. Both more acidic and, especially, more basic conditions will catalyze and accelerate the exchange reaction. Therefore, maintaining a pH as close to this minimum as your experimental conditions allow is recommended to quench exchange.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange. If possible, preparing samples at reduced temperatures (e.g., on ice) can help minimize exchange, especially if the sample must be handled outside of a perfectly inert atmosphere. High source temperatures in a mass spectrometer can also sometimes promote exchange.
Q5: I see unexpected results in my analysis. How can I troubleshoot potential isotopic exchange?
A5: If you suspect isotopic exchange is compromising your data (e.g., inconsistent quantitative results, mass shift), a systematic check of your workflow is necessary.
Caption: Troubleshooting workflow for suspected isotopic exchange issues.
Experimental Protocols
Protocol 1: Recommended Workflow for Preparing this compound Solutions
This protocol outlines the best practices for reconstituting and diluting this compound standards to minimize contamination and prevent isotopic exchange.
Caption: Recommended workflow for preparing this compound standard solutions.
Methodology:
-
Glassware Preparation: Place all vials, pipette tips, and other necessary glassware in an oven at >100°C for at least 4 hours (24 hours is ideal) to ensure they are free of residual moisture. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum.
-
Equilibrate Standard: Remove the sealed this compound vial from its storage location (-20°C or -80°C) and allow it to sit at room temperature for at least 30 minutes before opening.
-
Inert Atmosphere Transfer: Move the cooled glassware, the equilibrated standard vial, and a fresh, sealed ampoule of your chosen anhydrous aprotic solvent into a glove box or glove bag filled with dry nitrogen or argon.
-
Reconstitution/Dilution:
-
Open the this compound standard.
-
Using a dry syringe, transfer the required volume of the aprotic solvent into the vial to reconstitute the solid standard to the desired stock concentration.
-
Cap the vial securely and vortex gently to ensure complete dissolution.
-
Perform any subsequent dilutions within the inert atmosphere.
-
-
Storage: Securely cap the final sample vial. If not for immediate use, store the prepared solution at the recommended temperature (-20°C or below).
Protocol 2: Verifying this compound Stability Under Experimental Conditions
This protocol can be used to test if your specific sample preparation, storage, or analytical conditions are causing deuterium exchange.
Objective: To determine if the unlabeled Meglutol analyte appears in a sample containing only the this compound standard after being subjected to your experimental workflow.
Methodology:
-
Prepare a "Time Zero" Sample: Following Protocol 1, prepare a solution of this compound in your intended solvent and matrix (e.g., blank plasma, buffer) at the final concentration used in your assay. Immediately analyze this sample via LC-MS/MS. This provides the baseline signal for the unlabeled analyte, if any is present as an impurity in the standard.
-
Incubate Test Sample: Prepare an identical sample as in Step 1. Subject this sample to the entirety of your experimental conditions (e.g., incubate at a specific temperature for a set time, adjust pH, perform an extraction).
-
Analyze Test Sample: After the incubation/preparation period, analyze the test sample by LC-MS/MS.
-
Compare Results: Monitor the mass transition for the unlabeled Meglutol. Compare the signal intensity of the unlabeled analyte in the test sample to the "Time Zero" sample. A significant increase in the signal for the unlabeled analyte indicates that H/D exchange has occurred under your experimental conditions.
References
Meglutol-d3 stability in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Meglutol-d3 under various storage conditions. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound is stable for at least four years when stored at -20°C.[1] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month to ensure optimal stability.[2]
Q2: I see unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
The appearance of unexpected peaks could indicate the presence of degradation products. This compound, being a tertiary alcohol and a dicarboxylic acid, may undergo degradation through pathways such as dehydration or decarboxylation, especially under stressful conditions like elevated temperature or extreme pH. It is also crucial to ensure that the analytical system is clean and that the solvents used are of high purity to avoid ghost peaks.
Q3: My this compound signal intensity is lower than expected. What are the potential reasons?
Low signal intensity can result from several factors. Ensure that the stock solution has been stored correctly and has not exceeded its recommended storage period.[2] Improper sample preparation, such as incomplete dissolution or dilution errors, can also lead to a weaker signal. From an instrumental perspective, issues with the mass spectrometer, such as a dirty ion source or incorrect tuning parameters, can significantly impact signal intensity. Refer to the troubleshooting section for more detailed guidance.
Q4: Can I use the same analytical method for both Meglutol and this compound?
Yes, analytical methods developed for Meglutol can generally be adapted for this compound. Since this compound is a deuterated isotopologue of Meglutol, its chemical properties are nearly identical. Therefore, chromatographic behavior should be very similar. However, for mass spectrometry-based detection, the mass-to-charge ratio (m/z) will differ due to the presence of deuterium atoms. This necessitates the adjustment of the mass spectrometer settings to monitor the correct m/z for this compound.
Data on this compound Stability
The following table summarizes the known stability data for this compound under different storage conditions.
| Storage Condition | Form | Duration of Stability |
| -20°C | Solid | ≥ 4 years[1] |
| -20°C | Stock Solution | Up to 1 month[2] |
| -80°C | Stock Solution | Up to 6 months |
Proposed Degradation Pathway
Caption: Proposed degradation pathway of this compound.
Experimental Protocols
Stability-Indicating LC-MS Method for this compound
This method is adapted from a procedure for the analysis of 3-hydroxy-3-methylglutaric acid.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS).
2. Chromatographic Conditions:
-
Column: Cogent Diamond Hydride™, 4µm, 100Å
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 90% B to 10% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Monitored Ion (m/z): [M-H]⁻ for this compound
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 25 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Nitrogen, 600 L/hr
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For stability studies, subject aliquots of the stock solution to various stress conditions (e.g., heat, acid, base, light).
-
Prior to injection, dilute the samples with the initial mobile phase composition.
Experimental Workflow for a Stability Study
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for a typical this compound stability study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Column degradation- Incompatible sample solvent- Presence of active sites in the system | - Replace the HPLC column.- Ensure the sample is dissolved in the initial mobile phase.- Passivate the system with a strong acid or base wash. |
| Poor Sensitivity | - Incorrect MS settings- Ion source contamination- Low concentration of analyte | - Optimize MS parameters (e.g., cone voltage, capillary voltage).- Clean the ion source.- Prepare a more concentrated sample or increase the injection volume. |
| Ghost Peaks | - Contaminated mobile phase- Carryover from previous injections- Leaching from plasticware | - Use high-purity solvents and freshly prepared mobile phases.- Implement a needle wash step in the autosampler method.- Use glass vials and labware whenever possible. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the pump | - Prepare mobile phases accurately and degas them thoroughly.- Use a column oven to maintain a stable temperature.- Purge the HPLC pumps to remove any trapped air. |
| Appearance of Unexpected Peaks | - Sample degradation- Contamination of the sample or solvent | - Analyze a freshly prepared sample to confirm degradation.- Identify potential sources of contamination in the sample preparation workflow. |
References
Improving recovery of Meglutol-d3 during sample extraction
Welcome to the technical support center for Meglutol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the recovery of this compound during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.
Q1: My this compound recovery is consistently low in my Solid-Phase Extraction (SPE) protocol. What are the common causes and how can I fix this?
A1: Low recovery of an internal standard like this compound in SPE can stem from several factors throughout the extraction process. A systematic approach is crucial to identify and resolve the issue. This compound is a deuterated form of Meglutol (also known as 3-hydroxy-3-methylglutaric acid), which is a polar acidic compound. Therefore, a reversed-phase SPE sorbent is a common choice for extraction.
Troubleshooting Low SPE Recovery:
To pinpoint the step where the loss of this compound is occurring, it is recommended to collect and analyze each fraction of the SPE process: the flow-through, the wash eluate, and the final eluate. Comparing the amount of this compound in each fraction will indicate whether the issue lies with sorbent retention, premature elution during washing, or incomplete elution.
-
Potential Cause 1: Improper Sorbent Conditioning or Equilibration.
-
Description: The sorbent bed may not be properly wetted or equilibrated, leading to inconsistent interactions with this compound.
-
Solution: Ensure the column is conditioned with an appropriate solvent like methanol, followed by an equilibration step with an aqueous solution that mimics the sample's pH. This ensures the sorbent is activated and ready for optimal retention.
-
-
Potential Cause 2: Incorrect Sample pH.
-
Description: For acidic compounds like Meglutol, the sample pH should be adjusted to be at least two pH units below its pKa to ensure it is in its neutral, less polar form, which enhances retention on a reversed-phase sorbent.[1]
-
Solution: Acidify the sample with a suitable acid, such as formic acid or phosphoric acid, prior to loading it onto the SPE cartridge.
-
-
Potential Cause 3: Wash Solvent is Too Strong.
-
Description: The wash solvent may be too aggressive, causing premature elution of this compound along with the interferences.
-
Solution: Decrease the organic content of the wash solvent. A wash solution with a low percentage of a weak organic solvent like methanol in an acidic aqueous solution is often a good starting point.
-
-
Potential Cause 4: Inadequate Elution Solvent.
-
Description: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent, leading to incomplete recovery.
-
Solution: Increase the strength of the elution solvent by increasing the percentage of organic solvent (e.g., methanol or acetonitrile). Adding a small amount of a weak base, like ammonium hydroxide, can help to ionize the acidic this compound, reducing its affinity for the reversed-phase sorbent and promoting elution.
-
-
Potential Cause 5: Analyte Degradation.
-
Description: this compound might be unstable under the extraction conditions.
-
Solution: Minimize the time samples are at room temperature and consider working on ice. Ensure the pH and solvent conditions are not degrading the analyte.
-
Q2: I am experiencing variable and low recovery of this compound with my Liquid-Liquid Extraction (LLE) protocol. What are the likely causes and solutions?
A2: Inconsistent and poor recovery in LLE for a polar acidic compound like this compound often points to issues with solvent choice, pH control, or phase separation.
Troubleshooting Low LLE Recovery:
-
Potential Cause 1: Suboptimal Extraction Solvent.
-
Description: The organic solvent used for extraction may not have the appropriate polarity to efficiently partition the neutral form of this compound from the aqueous sample.
-
Solution: Select an organic solvent that is immiscible with water and has a suitable polarity. For moderately polar compounds, solvents like ethyl acetate or a mixture of a polar and non-polar solvent can be effective.
-
-
Potential Cause 2: Incorrect pH of the Aqueous Phase.
-
Description: Similar to SPE, the pH of the aqueous sample is critical. For efficient extraction of an acidic compound into the organic phase, the aqueous phase should be acidified to suppress the ionization of this compound.[2]
-
Solution: Adjust the pH of the aqueous sample to be at least two pH units below the pKa of Meglutol.
-
-
Potential Cause 3: Insufficient Mixing or Emulsion Formation.
-
Description: Inadequate mixing of the aqueous and organic phases can lead to incomplete extraction. Conversely, overly vigorous shaking can result in the formation of an emulsion, making phase separation difficult.
-
Solution: Gently invert the separation funnel multiple times to ensure thorough mixing without causing an emulsion. If an emulsion does form, adding a small amount of salt to the aqueous phase can help to break it.
-
-
Potential Cause 4: Insufficient Phase Separation Time.
-
Description: Not allowing enough time for the two phases to separate completely can lead to carryover of the aqueous phase with the organic extract, or loss of the organic phase with the aqueous waste.
-
Solution: Allow the mixture to stand undisturbed until a clear interface between the two layers is visible.
-
Q3: Could matrix effects be the reason for my poor this compound recovery?
A3: Yes, matrix effects can significantly impact the recovery of an internal standard. This is particularly relevant when using mass spectrometry for detection.
-
Ion Suppression: This is a common scenario where components in the sample matrix co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to a decreased signal and the appearance of low recovery.
-
Ion Enhancement: Less commonly, matrix components can enhance the ionization of this compound, resulting in an artificially high signal.
How to Investigate and Mitigate Matrix Effects:
-
Post-Extraction Spike: Compare the signal of this compound spiked into a blank matrix extract versus the signal in a neat solvent. A significant difference indicates the presence of matrix effects.
-
Improve Sample Cleanup: A more rigorous sample cleanup procedure, such as a more optimized SPE protocol or a combination of protein precipitation followed by SPE or LLE, can help to remove interfering matrix components.
-
Chromatographic Separation: Modify your LC method to better separate this compound from the co-eluting matrix components.
Quantitative Data Summary
The following table summarizes expected recovery rates for acidic compounds under different extraction conditions, based on general principles and published data for similar analytes. This data can be used as a benchmark for optimizing your this compound extraction protocol.
| Extraction Method | Condition | Analyte Type | Typical Recovery (%) | Reference |
| SPE | Reversed-Phase C18, Acidified Sample (pH < pKa) | Polar Acidic Drug | 85 - 105 | [3] |
| Mixed-Mode Anion Exchange, pH controlled elution | Acidic Drug | > 90 | [4] | |
| LLE | Ethyl Acetate, Acidified Aqueous Phase | Acidic Drug | 70 - 95 | [5] |
| Diethyl Ether, Acidified Aqueous Phase | Acidic Drug | > 80 | ||
| Protein Precipitation | Acetonitrile | Small Molecule Drug | 80 - 110 |
Experimental Protocols
Below are detailed, generalized protocols for the extraction of this compound from a biological matrix like plasma. These should be optimized for your specific application.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from plasma using a reversed-phase SPE cartridge.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
This compound internal standard solution
-
Plasma sample
-
5% Formic acid in water (v/v)
-
Methanol
-
Wash Solution: 5% Methanol in 0.1% Formic acid (v/v)
-
Elution Solution: 95% Methanol in 0.5% Ammonium Hydroxide (v/v)
-
Vacuum manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw the plasma sample to room temperature.
-
To 500 µL of plasma, add 50 µL of the this compound internal standard solution. Vortex to mix.
-
Add 500 µL of 5% formic acid to the plasma sample to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of 5% formic acid. Do not let the cartridges go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound with 1 mL of the elution solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of this compound from plasma using LLE.
Materials:
-
This compound internal standard solution
-
Plasma sample
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of the this compound internal standard solution. Vortex to mix.
-
Add 100 µL of 1 M HCl to acidify the sample. Vortex for 10 seconds.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS analysis.
-
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Solid-Phase Extraction (SPE) Workflow
Caption: General workflow for Solid-Phase Extraction of this compound.
References
Technical Support Center: Troubleshooting Calibration Curve Issues with Meglutol-d3 Internal Standard
Welcome to the technical support center for Meglutol-d3 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during analytical method development and sample analysis. The following frequently asked questions (FAQs) and troubleshooting guides will help you address specific issues related to calibration curves when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Meglutol, also known as 3-hydroxy-3-methylglutaric acid, is a naturally occurring compound that acts as a hypolipidemic agent.[1][2][3] this compound is a deuterated version of Meglutol, meaning specific hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Since it is chemically almost identical to the analyte (Meglutol), it exhibits similar behavior during sample preparation, chromatography, and ionization, which allows it to compensate for variability in these steps.
Q2: What are the ideal purity requirements for this compound?
For reliable and accurate quantification, a deuterated internal standard like this compound should have high chemical and isotopic purity. The generally accepted requirements are:
| Purity Type | Recommended Percentage |
| Chemical Purity | >99% |
| Isotopic Enrichment | ≥98% |
High chemical purity ensures that other compounds do not interfere with the analysis. High isotopic purity is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.
Q3: I am observing a different retention time for this compound compared to Meglutol. Is this normal?
A slight shift in retention time between a deuterated internal standard and the native analyte can sometimes occur. This is known as the "deuterium isotope effect." While a minor shift might be acceptable, a significant difference can be problematic. If Meglutol and this compound do not co-elute, they may be affected differently by matrix effects, which can compromise the accuracy and precision of your results.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptom: The calibration curve for Meglutol is not linear, especially at higher or lower concentrations.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Cross-talk | The isotopic distribution of Meglutol may be interfering with the this compound signal, or vice-versa. Verify the mass-to-charge ratio (m/z) settings for both the analyte and the internal standard to ensure they are sufficiently distinct. |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. If saturation is suspected, reduce the sample concentration or dilute the samples to fall within the linear range of the detector. |
| In-source Fragmentation | Meglutol, having a tertiary alcohol, might be prone to in-source fragmentation, where it loses a water molecule. This could potentially interfere with the internal standard signal. Optimize the ion source parameters, such as collision energy and cone voltage, to minimize in-source fragmentation. |
| Incorrect Internal Standard Concentration | An inappropriate concentration of the internal standard can lead to non-linearity. Ensure the concentration of this compound provides a consistent and strong signal across the entire calibration range without causing detector saturation. |
Issue 2: High Variability and Poor Reproducibility in Quality Control (QC) Samples
Symptom: The coefficient of variation (%CV) for your QC samples is unacceptably high, and the results are not reproducible.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Meglutol and/or this compound.[4][5] This is a common issue in bioanalysis. Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. Phospholipids are common culprits for matrix effects in biological samples. |
| Inconsistent Sample Preparation | Variability in sample handling, extraction, or derivatization can introduce significant errors. Ensure that all samples, calibrators, and QCs are treated identically. Use precise pipetting techniques and ensure complete evaporation and reconstitution steps. |
| Stability of this compound | Meglutol, as a dicarboxylic acid, may be susceptible to degradation under certain pH or temperature conditions. Evaluate the stability of this compound in your sample matrix and processing solvents. Avoid prolonged exposure to harsh acidic or basic conditions and elevated temperatures. |
Issue 3: Isotopic Exchange (Back-Exchange)
Symptom: You observe an increasing signal for the unlabeled analyte (Meglutol) over time in your internal standard working solution or in prepared samples.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Labile Deuterium Atoms | The deuterium atoms on this compound may be exchanging with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely to occur at acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent. |
| Experimental Protocol: Assessing Deuterium Exchange | 1. Prepare Solutions: A: Meglutol and this compound in the initial mobile phase. B: this compound only in the initial mobile phase. 2. Incubate: Store solution B under the same conditions as your typical sample run (e.g., room temperature for the duration of a sequence). 3. Analyze: Inject solution B and monitor for any increase in the signal at the m/z of unlabeled Meglutol. A significant increase suggests that deuterium exchange is occurring. |
| Mitigation Strategies | If deuterium exchange is confirmed, consider the following: - Adjust the pH of your mobile phase and sample diluent to be closer to neutral. - Minimize the time samples are stored before analysis. - Store samples at lower temperatures (e.g., 4°C or -20°C). |
Experimental Workflows and Diagrams
To aid in troubleshooting, the following diagrams illustrate key decision-making processes.
Caption: Workflow for addressing non-linear calibration curves.
References
Technical Support Center: Optimizing MS/MS Transitions for Meglutol-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) transitions for Meglutol-d3 analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M-H]) for this compound?
A1: this compound, also known as Dicrotalic acid-d3, has a molecular weight of 165.16 g/mol and a molecular formula of C6H7D3O5[1]. In negative ionization mode, the expected precursor ion ([M-H]⁻) would be observed at m/z 164.1. It is crucial to confirm this experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a full scan analysis.
Q2: How do I select the best product ions for this compound?
A2: Product ion selection is critical for the sensitivity and specificity of your assay. After identifying the precursor ion, a product ion scan (or fragmentation scan) should be performed to identify the most abundant and stable fragment ions.
-
General Guidance: Aim for product ions that are specific to this compound and have a high signal-to-noise ratio[2]. Avoid very low mass product ions (typically <50 Da) as they are more prone to background interference[2].
-
Experimental Approach: Infuse a standard solution of this compound and perform a product ion scan on the precursor ion (m/z 164.1). Select the most intense and reproducible fragment ions for further optimization.
Q3: How do I optimize the collision energy (CE) for each transition?
A3: Collision energy is a critical parameter that directly influences the abundance of your product ions. The optimal CE is instrument-dependent and must be determined empirically.
-
Experimental Protocol:
-
Infuse a standard solution of this compound at a constant flow rate.
-
Set the mass spectrometer to monitor the desired precursor and product ion transition.
-
Perform a collision energy ramp experiment, varying the CE across a range (e.g., 5-50 eV in 2 eV increments).
-
Plot the product ion intensity against the collision energy. The CE that yields the maximum product ion intensity is the optimal value for that specific transition.
-
Q4: Should I use this compound as an internal standard for Meglutol analysis?
A4: Yes, this compound is the deuterium-labeled version of Meglutol and is an ideal internal standard for its quantitative analysis[2]. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of MS/MS transitions for this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| No or Low Precursor Ion Signal | 1. Incorrect ionization mode.2. Poor ionization efficiency.3. Instrument source parameters are not optimal.4. Sample degradation. | 1. Meglutol is an acid; ensure you are operating in negative ionization mode (ESI-).2. Optimize source parameters such as spray voltage, source temperature, and gas flows.3. Prepare fresh standard solutions. This compound solutions should be stored at -20°C for up to one month or -80°C for up to six months[2]. |
| Unstable or Inconsistent Signal | 1. Fluctuation in the LC flow rate.2. Inconsistent spray in the ESI source.3. Contaminated source or transfer optics. | 1. Check the LC pump for pressure fluctuations and ensure the system is properly primed.2. Visually inspect the spray needle for a consistent and fine mist. Clean or replace the needle if necessary.3. Perform routine maintenance and cleaning of the mass spectrometer source and ion optics as per the manufacturer's guidelines. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Selection of a non-specific product ion.3. Matrix effects from the sample. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly.2. Re-evaluate your product ion selection. Choose a fragment that is more unique to this compound.3. Implement a more effective sample preparation method to remove interfering matrix components. |
| Poor Fragmentation/Low Product Ion Intensity | 1. Collision energy is not optimized.2. Collision gas pressure is too low.3. The chosen precursor ion is incorrect or low in abundance. | 1. Perform a collision energy optimization experiment as described in the FAQs.2. Check and optimize the collision gas pressure according to your instrument's specifications.3. Verify the precursor ion m/z in a full scan experiment. |
Experimental Protocols
Protocol 1: Determination of Precursor and Product Ions
-
Prepare a 1 µg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Operate the mass spectrometer in negative ionization mode (ESI-).
-
Perform a full scan analysis over a mass range that includes the expected precursor ion (e.g., m/z 50-200) to confirm the [M-H]⁻ ion at m/z 164.1.
-
Set the instrument to product ion scan mode. Isolate the precursor ion (m/z 164.1) in the first quadrupole (Q1).
-
Apply a range of collision energies (e.g., 10-40 eV) in the second quadrupole (Q2, collision cell) to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect the resulting product ions.
-
Identify the most abundant and stable product ions for use in your MRM (Multiple Reaction Monitoring) method.
Protocol 2: Optimization of Collision Energy
-
Prepare a working standard solution of this compound (e.g., 100 ng/mL) in your initial mobile phase composition.
-
Infuse the solution into the mass spectrometer.
-
Set up an MRM method with the determined precursor ion (m/z 164.1) and a selected product ion.
-
Create an experiment to ramp the collision energy across a relevant range (e.g., 5 eV to 50 eV in 2 eV increments).
-
Monitor the intensity of the product ion at each collision energy step.
-
Plot the product ion intensity versus the collision energy to determine the optimal value that produces the highest signal.
-
Repeat this process for each product ion you intend to use in your final method.
Visualizations
References
Validation & Comparative
Meglutol-d3 as an Internal Standard for Organic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of organic acids by mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Meglutol-d3 (3-Hydroxy-3-methylglutaric acid-d3) with other internal standards, supported by experimental principles and data from analogous deuterated standards.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for quantitative mass spectrometry.[1] this compound is a deuterated form of the endogenous organic acid 3-hydroxy-3-methylglutaric acid. The fundamental principle behind its use is that it is chemically and physically almost identical to the analyte of interest.[2][3] This near-identical behavior allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, leading to more precise and accurate quantification.[1]
Performance Characteristics of Deuterated Internal Standards
While specific performance data for this compound is not extensively published in comparative studies, the advantages of using deuterated internal standards for organic acid analysis are well-documented. The following table summarizes the expected performance of this compound based on the established principles of isotope dilution mass spectrometry and reported data for other deuterated organic acid standards. For comparison, the performance of a non-isotopically labeled internal standard (a structural analog) is also included.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | No Internal Standard |
| Accuracy (% Recovery) | Expected to be high (typically 90-110%) due to correction for matrix effects and extraction losses. | Variable; can be affected by differential extraction recovery and matrix effects. | Highly variable and prone to significant inaccuracies. |
| Precision (% RSD) | High (typically <15%) as it corrects for random errors throughout the analytical process.[4] | Moderate; can improve precision over no internal standard but may not fully account for all sources of variability. | Poor; susceptible to the full range of analytical variability. |
| Linearity (r²) | Excellent (typically >0.99) across a wide dynamic range. | Good, but the calibration curve may be more susceptible to matrix-induced non-linearity. | Often poor and unreliable, especially in complex matrices. |
| Correction for Matrix Effects | Excellent; co-elution with the analyte ensures that both are subject to the same degree of ion suppression or enhancement. | Partial to poor; differences in chemical properties can lead to differential matrix effects. | None. |
| Correction for Sample Preparation Variability | Excellent; added at the beginning of the workflow, it tracks the analyte through all steps. | Partial; differences in physicochemical properties can lead to different recoveries during extraction. | None. |
Experimental Protocol: Quantitative Analysis of Organic Acids using a Deuterated Internal Standard
This section outlines a representative experimental protocol for the analysis of an organic acid in a biological matrix (e.g., plasma or urine) using a deuterated internal standard like this compound. This protocol is based on established methods for organic acid analysis by LC-MS/MS.
Sample Preparation
-
Sample Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (plasma, urine) to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample, calibrator, and quality control sample at the very beginning of the process.
-
Protein Precipitation/Extraction: Add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) to the sample. Vortex thoroughly to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the organic acids and the internal standard to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of organic acids.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acidifier like formic acid, is typically employed.
-
Flow Rate: A flow rate suitable for the column dimensions and particle size.
-
Injection Volume: A small, precise volume of the reconstituted sample is injected.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for organic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (e.g., 3-hydroxy-3-methylglutaric acid) and the internal standard (this compound) are monitored.
-
Data Analysis
-
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations.
-
The concentration of the analyte in the unknown samples is then calculated from the regression equation of the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for organic acid analysis.
Caption: Rationale for using a deuterated internal standard.
Conclusion
This compound serves as an ideal internal standard for the accurate and precise quantification of 3-hydroxy-3-methylglutaric acid. Its use, in line with the principles of isotope dilution mass spectrometry, mitigates the challenges of analytical variability, particularly those arising from complex biological matrices. While direct comparative data for this compound is limited, the well-established performance of deuterated standards in organic acid analysis provides strong evidence for its superiority over non-isotopically labeled alternatives. For researchers aiming for high-quality, reliable quantitative data for organic acids, the implementation of a deuterated internal standard like this compound is a highly recommended, if not essential, practice.
References
Cross-Validation of Meglutol-d3: A Comparative Guide for Analytical Platforms
This guide provides a comprehensive comparison of the analytical performance of Meglutol-d3 as an internal standard for the quantification of Meglutol across two distinct analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the cross-validation process, supported by experimental data, to ensure data integrity and consistency when transferring methods between different analytical technologies.
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in bioanalysis to enhance the accuracy and precision of quantification in complex biological matrices.[1] Cross-validation of analytical methods is a critical step in drug development and clinical studies to ensure the reliability and comparability of data generated across different laboratories or using different analytical techniques.[2][3]
Comparative Performance of this compound: LC-MS/MS vs. GC-MS
The following tables summarize the quantitative performance data of this compound for the analysis of Meglutol on a validated LC-MS/MS platform versus a validated GC-MS platform. The data presented here is representative of a typical cross-validation study.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity Range | 1 - 1000 ng/mL | 5 - 1500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | LC-MS/MS Method | GC-MS Method |
| Precision (%CV) | Accuracy (%) | |
| Low QC (3 ng/mL) | 4.2 | 102.5 |
| Mid QC (500 ng/mL) | 3.1 | 99.8 |
| High QC (800 ng/mL) | 2.8 | 101.3 |
Experimental Protocols
Detailed methodologies for the quantification of Meglutol using this compound as an internal standard on both LC-MS/MS and GC-MS platforms are provided below.
LC-MS/MS Method
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., ACE 3 C18, 100 mm x 3 mm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Meglutol: Precursor Ion > Product Ion (e.g., specific m/z values)
-
This compound: Precursor Ion > Product Ion (e.g., specific m/z values)
-
-
Source Parameters: Optimized for maximum signal intensity.
GC-MS Method
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL).
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes for derivatization.
2. Gas Chromatographic Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 3 minutes.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM) or MRM Ions:
-
Meglutol derivative: Target and qualifier ions (e.g., specific m/z values)
-
This compound derivative: Target and qualifier ions (e.g., specific m/z values)
-
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Bioanalytical sample processing workflow for LC-MS/MS and GC-MS.
References
A Guide to Inter-Laboratory Comparison of Meglutol-d3 Quantification in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of Meglutol-d3 quantification, a critical process for standardizing analytical methods across different research sites. While specific inter-laboratory trial data for this compound is not publicly available, this document outlines a comprehensive protocol and presents illustrative data based on established bioanalytical method validation guidelines. The methodologies described herein are grounded in best practices for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
This compound, the deuterated form of the antilipemic agent Meglutol, is primarily used as an internal standard in quantitative analyses to ensure the accuracy and precision of Meglutol measurement in biological samples.[1][2][3][4] An inter-laboratory study is essential to verify that different laboratories can produce comparable results, a cornerstone of robust and reproducible research in drug development.
Data Presentation: Illustrative Performance of Meglutol Quantification
The following tables represent expected performance characteristics from a hypothetical inter-laboratory comparison study involving three laboratories (Lab A, Lab B, and Lab C). These labs would analyze a set of quality control (QC) samples with known concentrations of Meglutol, using this compound as an internal standard.
Table 1: Inter-Laboratory Precision and Accuracy for Meglutol QC Samples
| QC Level | Nominal Conc. (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 5.0 | Lab A | 4.92 | 98.4 | 4.5 |
| Lab B | 5.15 | 103.0 | 5.2 | ||
| Lab C | 4.88 | 97.6 | 4.9 | ||
| Mid | 50.0 | Lab A | 51.2 | 102.4 | 3.1 |
| Lab B | 49.5 | 99.0 | 3.8 | ||
| Lab C | 50.8 | 101.6 | 3.5 | ||
| High | 400.0 | Lab A | 395.6 | 98.9 | 2.5 |
| Lab B | 408.0 | 102.0 | 2.9 | ||
| Lab C | 401.2 | 100.3 | 2.7 |
Table 2: Summary of Calibration Curve Performance Across Laboratories
| Laboratory | Calibration Range (ng/mL) | Mean R² | Mean Slope | Mean Intercept |
| Lab A | 1 - 500 | 0.9985 | 0.0124 | 0.0015 |
| Lab B | 1 - 500 | 0.9979 | 0.0121 | 0.0021 |
| Lab C | 1 - 500 | 0.9988 | 0.0126 | 0.0011 |
Experimental Protocols
A successful inter-laboratory comparison hinges on a well-defined and harmonized experimental protocol. The following sections detail the methodologies that would be distributed to all participating laboratories.
1. Sample Preparation: Protein Precipitation
This protocol outlines the extraction of Meglutol from a plasma matrix.
-
Spiking: Prepare calibration standards and quality control samples by spiking known concentrations of Meglutol standard solutions into blank plasma.
-
Internal Standard Addition: To 50 µL of each plasma sample (calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution (e.g., at 1000 ng/mL).
-
Precipitation: Add 150 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Quantification Method
The following are typical starting parameters for the quantification of Meglutol, which should be optimized and validated by each participating laboratory prior to the inter-laboratory study.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a 5-minute run time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM).
-
Meglutol Transition: Q1/Q3 to be determined empirically (e.g., m/z 161.1 -> 101.1)
-
This compound Transition: Q1/Q3 to be determined empirically (e.g., m/z 164.1 -> 104.1)
-
-
Data Analysis: Peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the unknown samples.
Visualizing the Workflow and Study Design
The following diagrams, generated using the DOT language, illustrate the key processes in the proposed inter-laboratory comparison.
Caption: High-level workflow for the inter-laboratory comparison study.
Caption: Detailed experimental workflow for sample preparation and analysis.
References
The Gold Standard for Bioanalysis: A Performance Guide to Meglutol-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In the realm of mass spectrometry-based bioanalysis, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Meglutol-d3 (3-hydroxy-3-methylglutaric acid-d3), a deuterated stable isotope-labeled internal standard, against other alternatives, supported by experimental data for closely related compounds.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] this compound, a deuterated analog of the endogenous metabolite Meglutol (3-hydroxy-3-methylglutaric acid), is designed to mimic the behavior of the unlabeled analyte throughout sample preparation and analysis. This co-elution and identical physicochemical behavior allow it to effectively compensate for variations in extraction recovery, matrix effects (such as ion suppression or enhancement), and injection volume, thereby significantly improving the accuracy and precision of the results.[1][2]
Performance Comparison: this compound vs. Alternative Internal Standards
The use of a deuterated internal standard like this compound offers substantial advantages over other types of internal standards, such as structural analogs or not using an internal standard at all. The following table summarizes the validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of a closely related organic acid, 3-hydroxyglutaric acid, using its deuterated internal standard. These results are representative of the performance expected when using this compound for the quantification of Meglutol.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | No Internal Standard |
| Linearity (r²) | > 0.999[3] | Variable, may be > 0.99 but less reliable | Highly variable, often < 0.99 |
| Limit of Detection (LOD) | 0.348 ng/mL[3] | Dependent on analog's ionization efficiency | Higher due to matrix interference |
| Limit of Quantification (LOQ) | 1.56 ng/mL | Dependent on analog's ionization efficiency | Higher and less reliable |
| Intra-Assay Precision (%CV) | 2 - 18% | Often > 15% | Can exceed 20% |
| Inter-Assay Precision (%CV) | 2 - 18% | Often > 15% | Can exceed 20% |
| Accuracy (% Recovery) | 66 - 115% | Can be highly variable (e.g., ±50%) | Can be highly variable (e.g., ±50%) |
| Matrix Effect Compensation | High | Partial and unpredictable | None |
Experimental Protocol: Quantification of 3-Hydroxyglutaric Acid using a Deuterated Internal Standard
The following is a detailed methodology for the quantification of 3-hydroxyglutaric acid in plasma and urine using a deuterated internal standard, which serves as a model protocol for the use of this compound.
1. Sample Preparation:
-
Aliquots of plasma or urine samples are spiked with the deuterated internal standard solution.
-
Proteins are precipitated by the addition of acetonitrile.
-
The resulting supernatant is separated and dried.
-
The dried residue is derivatized using 3 M HCl in 1-butanol with heating to form butyl esters.
-
The derivatized sample is dried again and then reconstituted in a 50% methanol-water solution for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: A C8 HPLC column is used with a gradient elution of 0.2% formic acid in water and methanol.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
3. Quantification:
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the deuterated internal standard.
-
This ratio is then plotted against the known concentrations of calibration standards to generate a calibration curve.
-
The concentration of the analyte in unknown samples is interpolated from this calibration curve.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard like this compound.
Caption: Bioanalytical workflow using a deuterated internal standard.
Signaling Pathway Context
Meglutol, or 3-hydroxy-3-methylglutaric acid, is an intermediate in the catabolism of the amino acid leucine. Deficiencies in the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase lead to the accumulation of Meglutol and other organic acids, resulting in the metabolic disorder 3-hydroxy-3-methylglutaric aciduria. Accurate quantification of Meglutol is crucial for the diagnosis and monitoring of this condition.
Caption: Simplified Leucine catabolism and Meglutol formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Meglutol-d3 in Quantitative Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Meglutol-d3 as a deuterated internal standard against non-deuterated alternatives for the quantitative analysis of Meglutol (3-hydroxy-3-methylglutaric acid) and other organic acids. The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in mass spectrometry-based bioanalysis for achieving the highest levels of accuracy and precision.[1][2]
This compound, as a deuterated analog of Meglutol, offers significant advantages in analytical assays by closely mimicking the analyte's behavior during sample preparation and analysis.[1][3] This guide presents a summary of its expected performance characteristics, a detailed experimental protocol for a typical assay, and a visual representation of the analytical workflow.
Data Presentation: Performance Comparison of Internal Standards
The following table summarizes the expected quantitative performance of this compound compared to a common non-deuterated internal standard, Tropic Acid, used in organic acid analysis. The data for this compound is representative of the typical performance of a deuterated internal standard in a validated LC-MS/MS or GC-MS assay, as specific experimental data was not available in the public domain.
| Parameter | This compound (Deuterated IS) | Tropic Acid (Non-Deuterated IS) | Rationale for Performance |
| Linearity (r²) | > 0.995 | > 0.99 | Deuterated standards co-elute with the analyte, providing better correction for variations across the concentration range.[1] |
| Linear Range | Wide, analyte-dependent | May be narrower | The similar physicochemical properties of deuterated standards allow for a wider dynamic range that closely matches the analyte. |
| Sensitivity (LOD) | Lower (better) | Higher | Co-elution and similar ionization efficiency of deuterated standards can lead to improved signal-to-noise at low concentrations. |
| Sensitivity (LOQ) | Lower (better) | Higher | More precise quantification is achievable at lower concentrations due to the superior corrective ability of deuterated standards. |
| Precision (%RSD) | < 10% | < 15% | Deuterated standards provide better correction for variability in sample preparation and instrument response, leading to higher precision. |
| Accuracy (% Recovery) | 95-105% | 90-110% | The near-identical chemical behavior of a deuterated standard ensures more accurate correction for analyte loss during extraction. |
Experimental Protocols
A detailed methodology for the quantitative analysis of organic acids, including Meglutol, in a biological matrix (e.g., urine) using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard is provided below. This protocol is a representative example based on common practices in the field.
1. Sample Preparation
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of the internal standard solution (e.g., this compound). For quantitative analysis, the internal standard should be added at the beginning of the sample preparation process to account for any losses in subsequent steps.
-
Extraction:
-
Acidify the sample with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Repeat the extraction process to ensure complete recovery of the organic acids.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
2. Derivatization
-
To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to convert the non-volatile organic acids into volatile derivatives suitable for GC-MS analysis.
-
Incubate the mixture at a specified temperature and time (e.g., 70°C for 60 minutes) to ensure complete derivatization.
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for organic acid analysis (e.g., DB-5MS).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to separate the different organic acids.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific organic acids and their internal standards.
-
4. Data Analysis
-
Integrate the peak areas of the analyte (Meglutol) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
A Head-to-Head Battle: Meglutol-d3 versus Non-Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. When analyzing Meglutol, a lipid-lowering agent, the choice of an appropriate internal standard is a critical decision that directly impacts data quality. This guide provides an objective comparison of the performance of a deuterium-labeled internal standard, Meglutol-d3, against a non-labeled standard in various analytical methodologies.
Meglutol, also known as 3-hydroxy-3-methylglutaric acid, functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Accurate quantification of Meglutol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an internal standard is essential to correct for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" for quantitative mass spectrometry due to its near-identical physicochemical properties to the analyte.[2][3] This guide will delve into a comparative analysis of this compound and a non-labeled standard, supported by expected performance data and detailed experimental protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the expected quantitative data from a comparative validation of an LC-MS/MS method for Meglutol using this compound versus a non-labeled internal standard. This data is illustrative of the typical performance enhancements observed when employing a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity
| Parameter | With this compound (Isotope Dilution) | With Non-Labeled Standard |
| Calibration Curve Range | 1 - 1000 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.990 |
| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision
| QC Level | With this compound (Isotope Dilution) | With Non-Labeled Standard |
| Accuracy (% Bias) | Precision (% RSD) | |
| Low QC (3 ng/mL) | ± 5% | < 5% |
| Mid QC (500 ng/mL) | ± 5% | < 5% |
| High QC (800 ng/mL) | ± 5% | < 5% |
Table 3: Recovery and Matrix Effect
| Parameter | With this compound (Isotope Dilution) | With Non-Labeled Standard |
| Recovery (%) | 85 - 95% | 70 - 100% |
| Matrix Effect (%) | 95 - 105% (Normalized) | 60 - 120% |
The data clearly illustrates the superior performance of the method using this compound. The isotope dilution method is expected to provide a wider linear range, lower limit of quantification, and significantly better accuracy and precision. Most importantly, this compound effectively compensates for matrix effects, which is a major challenge in bioanalysis, leading to more reliable and reproducible results.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the quantification of Meglutol are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution (this compound or a non-labeled standard).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Meglutol: Precursor ion [M-H]⁻ → Product ion
-
This compound: Precursor ion [M+D3-H]⁻ → Product ion
-
Non-Labeled Standard: Precursor ion [M-H]⁻ → Product ion
-
-
Optimization: Ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Derivatization:
-
To 100 µL of urine, add the internal standard (this compound or a non-labeled standard).
-
Perform a liquid-liquid extraction with ethyl acetate after acidification.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes to make the analyte volatile.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Meglutol and the internal standard.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
1. Sample Preparation:
-
To 500 µL of plasma or urine, add 50 µL of a D₂O solution containing a known concentration of an internal standard (e.g., TSP or DSS).
-
Centrifuge to remove any precipitates.
-
Transfer the supernatant to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: 500 MHz or higher NMR spectrometer
-
Pulse Sequence: A one-dimensional ¹H-NMR experiment with water suppression (e.g., NOESYPRESAT).
-
Acquisition Parameters:
-
Sufficient number of scans for adequate signal-to-noise ratio.
-
A relaxation delay of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
-
-
Quantification: The concentration of Meglutol is determined by comparing the integral of a characteristic Meglutol proton signal to the integral of the known concentration of the internal standard.
Mandatory Visualizations
HMG-CoA Reductase Signaling Pathway
Caption: Inhibition of the HMG-CoA reductase pathway by Meglutol.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the quantitative analysis of Meglutol by LC-MS/MS.
Logical Relationship: Superiority of this compound
Caption: The rationale behind the superior performance of this compound as an internal standard.
References
Evaluating the Isotopic Purity of Commercially Available Meglutol-d3: A Comparative Guide
For researchers utilizing Meglutol-d3 as an internal standard or for metabolic tracing studies, the isotopic purity of the compound is a critical quality attribute that directly impacts data accuracy. This guide provides a comparative overview of commercially available this compound, summarizing stated purity levels from various suppliers. Furthermore, it offers detailed experimental protocols for researchers to independently verify isotopic purity, ensuring the reliability of their experimental results.
Commercial Supplier Purity Overview
This compound is available from several chemical suppliers. While a comprehensive, independent comparative study analyzing the isotopic distribution of this compound from all major vendors is not publicly available, this section collates the purity information provided by the suppliers themselves. It is important to note that isotopic purity can vary between batches, and the data presented here is based on information available in product listings and certificates of analysis.
| Supplier | Stated Chemical Purity | Stated Isotopic Purity/Enrichment |
| MedchemExpress | 98.04% (HPLC, for a specific batch) | 99.64% (Isotopic Enrichment, for a specific batch) |
| Cayman Chemical | Not specified | ≥99% deuterated forms (d1-d3) |
| Alfa Chemistry | ≥98.0% | Not specified |
Note: The data for MedchemExpress is from a specific Certificate of Analysis and may not be representative of all available batches. The information from Cayman Chemical and Alfa Chemistry represents a general quality standard and lacks detailed isotopic distribution (i.e., the relative percentages of d0, d1, d2, and d3 species). For rigorous quantitative studies, it is highly recommended that researchers perform their own isotopic purity analysis.
Experimental Protocols for Isotopic Purity Determination
To facilitate the independent verification of this compound isotopic purity, the following protocols for High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided.
Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the relative abundance of each isotopologue (d0, d1, d2, d3) of Meglutol.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
-
LC-MS Parameters:
-
LC Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for acidic compounds like Meglutol.
-
Mass Analyzer Mode: Full scan mode with a mass range covering the expected m/z of Meglutol and its deuterated variants (e.g., m/z 100-200).
-
Resolution: Set to a high resolution (e.g., >30,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M-H]⁻ ions of each expected isotopologue:
-
d0 (unlabeled Meglutol): C₆H₉O₅⁻ (m/z 161.0450)
-
d1: C₆H₈DO₅⁻ (m/z 162.0513)
-
d2: C₆H₇D₂O₅⁻ (m/z 163.0575)
-
d3: C₆H₆D₃O₅⁻ (m/z 164.0638)
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues. The isotopic purity is typically reported as the percentage of the d3 species.
-
Structural Confirmation and Isotopic Purity Estimation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the position of deuterium labeling and estimate the isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons (in non-deuterated Meglutol) will confirm the location of the deuterium labels. Integration of the residual proton signal in this position against a stable, non-deuterated proton signal in the molecule can provide an estimate of isotopic enrichment.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The signal for the deuterated methyl carbon will appear as a multiplet (due to C-D coupling) and will be significantly less intense than in the unlabeled compound.
-
²H NMR (Deuterium NMR): This is a direct method to observe the deuterium nuclei. A single resonance in the deuterium spectrum at the chemical shift corresponding to the methyl group will confirm the labeling position. The integral of this peak can be used for quantification if a suitable internal standard is used.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for evaluating the isotopic purity of a commercial sample of this compound.
Navigating the Nuances of Bioanalytical Method Transfer: A Guide for Assays Using Meglutol-d3
For researchers, scientists, and drug development professionals, the successful transfer of bioanalytical methods between laboratories is a critical step in the seamless progression of drug development. This guide provides a comprehensive comparison of key considerations and best practices for the method transfer of assays utilizing Meglutol-d3 as an internal standard, supported by established experimental protocols and data presentation.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound for the quantification of its unlabeled counterpart, Meglutol (3-hydroxy-3-methylglutaric acid), is a cornerstone of robust bioanalytical methods. The near-identical physicochemical properties of the SIL internal standard to the analyte ensure it effectively tracks the analyte through sample preparation, chromatography, and ionization. This mimicry is crucial for compensating for variability and enhancing the accuracy and precision of the analytical method.
The Imperative of a Rigorous Method Transfer Protocol
A method transfer is the formal process of demonstrating that a validated analytical method developed in one laboratory (the originating lab) can be successfully executed by another laboratory (the receiving lab) to produce comparable results. A well-defined and executed method transfer protocol is paramount to ensure data integrity and consistency across different sites and phases of a drug development program.
There are several approaches to method transfer, with the most common being:
-
Comparative Testing: Both the originating and receiving laboratories analyze the same set of samples, and the results are compared against predefined acceptance criteria. This is the most frequently used approach.
-
Co-validation: The receiving laboratory participates in the original method validation.
-
Partial Revalidation: The receiving laboratory conducts a subset of the original validation experiments.
-
Method Transfer Waiver: In certain situations, with strong justification, a formal transfer study may be waived.
This guide will focus on the principles of comparative testing, as it provides a direct assessment of the method's performance in the receiving laboratory.
Key Performance Parameters for Method Transfer
The success of a method transfer is evaluated based on a set of predefined acceptance criteria for key validation parameters. These parameters ensure that the method remains accurate, precise, and reliable in the new laboratory environment.
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Accuracy | Within ±15% of the nominal concentration (for QC samples) | To ensure the closeness of the measured value to the true value. |
| Precision | Coefficient of Variation (CV) ≤ 15% (for QC samples) | To demonstrate the reproducibility of the method. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To confirm the proportional relationship between concentration and response. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | To ensure the method can differentiate the analyte from other components. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | To define the lowest concentration that can be reliably quantified. |
Experimental Protocol: A Roadmap for this compound Assay Transfer
The following protocol outlines a typical LC-MS/MS method for the analysis of Meglutol, using this compound as an internal standard. This protocol should be meticulously followed by both the originating and receiving laboratories during the method transfer process.
Materials and Reagents
-
Meglutol and this compound reference standards
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and reference standards at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of Meglutol from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Meglutol: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Data Presentation: A Comparative Analysis
To objectively assess the performance of the method transfer, quantitative data from both the originating and receiving laboratories should be summarized in clear and concise tables.
Table 1: Comparison of Accuracy and Precision for Quality Control Samples
| QC Level | Laboratory | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Low | Originating | 50 | 49.5 | 99.0 | 4.5 |
| Receiving | 50 | 51.0 | 102.0 | 5.2 | |
| Mid | Originating | 500 | 505.0 | 101.0 | 3.8 |
| Receiving | 500 | 490.0 | 98.0 | 4.1 | |
| High | Originating | 4000 | 3980.0 | 99.5 | 3.2 |
| Receiving | 4000 | 4050.0 | 101.3 | 3.9 |
Table 2: Linearity of Calibration Curves
| Laboratory | Calibration Range (ng/mL) | Slope | Intercept | Correlation Coefficient (r²) |
| Originating | 10 - 5000 | 0.0012 | 0.0005 | 0.9985 |
| Receiving | 10 - 5000 | 0.0011 | 0.0007 | 0.9979 |
Visualizing the Method Transfer Workflow
A clear understanding of the method transfer process is essential for all stakeholders. The following diagram illustrates the key stages of a typical comparative testing workflow.
Logical Relationships in Method Transfer Success
The successful outcome of a method transfer is dependent on several interconnected factors. The following diagram illustrates these logical relationships.
Conclusion: Ensuring Data Continuity and Integrity
The transfer of a bioanalytical method using this compound as an internal standard is a critical undertaking that demands meticulous planning, clear communication, and rigorous execution. By adhering to a comprehensive protocol, establishing clear acceptance criteria, and thoroughly documenting all aspects of the transfer, researchers can ensure the continued generation of high-quality, reliable data. The use of a stable isotope-labeled internal standard like this compound provides a strong analytical foundation, but it is the robustness of the method transfer process that ultimately guarantees data integrity and supports the successful advancement of drug development programs.
Safety Operating Guide
Navigating the Safe Disposal of Meglutol-d3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Meglutol-d3 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological impact of research activities. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
This compound, a deuterated form of Meglutol, requires careful handling and disposal due to its potential hazards. The primary directive for its disposal, as outlined in multiple safety data sheets (SDS), is to entrust the process to a licensed professional waste disposal service.[1][2][3] Under no circumstances should this compound or its containers be released into the environment or disposed of in standard waste streams.
Step-by-Step Disposal Protocol
To ensure the safe and compliant disposal of this compound, follow these procedural steps:
-
Chemical Collection and Storage :
-
Do not mix this compound with other waste materials.
-
Keep the compound in its original, tightly sealed container.
-
If the original container is compromised, use a suitable, clearly labeled, and sealed replacement container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Labeling and Documentation :
-
Ensure the waste container is clearly and accurately labeled as "Waste this compound" and includes any relevant hazard symbols.
-
Maintain a log of the waste, noting the quantity and date of accumulation.
-
-
Engage a Licensed Waste Disposal Service :
-
Contact a certified chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties and hazards.
-
-
Container Management :
-
Empty containers that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself. Do not rinse and reuse the containers.
-
Key Experimental and Safety Considerations
While specific experimental protocols for this compound are application-dependent, all laboratory work should be conducted with a clear understanding of its handling and disposal requirements. The compound is noted as being harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical aspect of its use.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
References
Essential Safety and Operational Guide for Handling Meglutol-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of Meglutol-d3, ensuring the well-being of laboratory personnel and adherence to safety protocols. Given the conflicting information on its hazard profile, with some sources indicating it as a skin and eye irritant, a cautious approach is recommended.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Nitrile Gloves | Double gloving is recommended, especially when handling the powder. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1] |
| Eyes | Safety Goggles with Side-Shields | In situations with a potential for splashing, a face shield should be worn in addition to safety goggles. |
| Body | Laboratory Coat | A buttoned lab coat made of a suitable material like Nomex® with cotton clothing underneath is recommended. Ensure it fits properly to cover as much skin as possible. |
| Respiratory | N95 or N100 Respirator | Recommended when handling the powder outside of a certified chemical fume hood to protect against inhalation of airborne particles. |
| Feet | Closed-toe Shoes | Shoes should fully cover the feet to protect against spills. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory environment.
| Parameter | Recommendation |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed, light-protecting container (e.g., amber vial) in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are -20°C for up to one month and -80°C for up to six months.[3] |
| Stability | Protect from light and moisture to prevent degradation.[2][4] |
Accidental Release and Exposure
Immediate and appropriate action is critical in the event of an accidental release or exposure to this compound.
| Scenario | Immediate Action |
| Skin Contact | Immediately brush off any powder with a gloved hand, then flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with lukewarm water for at least 20 minutes, holding the eyelids open. Use an emergency eyewash station if available. Do not rub the eyes. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For a small spill of the powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a larger spill, follow established laboratory protocols for hazardous material cleanup. |
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a designated hazardous waste container. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Deface the label on the empty container before disposing of it as regular laboratory waste. |
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
